molecular formula C6H6F2N2O B2528941 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde CAS No. 1006462-72-1

1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde

カタログ番号: B2528941
CAS番号: 1006462-72-1
分子量: 160.124
InChIキー: FQBYBZSKPXZIAH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2,2-Difluoroethyl)-1H-pyrazole-4-carbaldehyde ( 1006462-72-1) is a high-purity fluorinated building block critical for medicinal chemistry and drug discovery research. This compound features a pyrazole core functionalized with a reactive aldehyde group and a 2,2-difluoroethyl side chain. The molecular formula is C 6 H 6 F 2 N 2 O, and it has a molecular weight of 160.12 g/mol . The aldehyde group serves as a versatile handle for synthetic elaboration, enabling condensation reactions and the formation of carbon-carbon bonds, while the difluoroethyl moiety can significantly alter the molecule's physicochemical properties . The incorporation of fluorine atoms, particularly in the form of a CF 2 H group, is a well-established strategy in lead optimization. The difluoromethyl group can act as a bioisostere for alcohols, thiols, and amines, and its highly polarized C-H bond allows it to function as a competent hydrogen bond donor, which can influence target binding and pharmacokinetic profiles . This makes the compound a valuable scaffold for synthesizing potential active pharmaceutical ingredients (APIs), such as in the development of novel anti-inflammatory or anti-melanoma agents, as demonstrated with structurally similar pyrazole aldehydes . This product is offered with a typical purity of 95% to 98% and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans .

特性

IUPAC Name

1-(2,2-difluoroethyl)pyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2O/c7-6(8)3-10-2-5(4-11)1-9-10/h1-2,4,6H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBYBZSKPXZIAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Chemical Structure and Properties of 1-(2,2-Difluoroethyl)-1H-pyrazole-4-carbaldehyde: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry and agrochemical development, the strategic incorporation of fluorinated moieties into heterocyclic scaffolds is a proven tactic to enhance metabolic stability, lipophilicity, and target binding affinity. 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde (Molecular Formula: C₆H₆F₂N₂O) represents a highly versatile, bifunctional building block. By combining the robust aromaticity of a pyrazole core, the tunable electron-withdrawing effects of a 2,2-difluoroethyl substituent, and the synthetic handle of a C4-carbaldehyde, this compound serves as a critical intermediate for synthesizing complex Active Pharmaceutical Ingredients (APIs) [1].

This whitepaper provides an in-depth analysis of its physicochemical properties, rationalizes its utility in drug design, and establishes self-validating synthetic protocols for its preparation and downstream application.

Structural and Physicochemical Profiling

The architecture of 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde is defined by three interacting domains:

  • The Pyrazole Core: A five-membered heteroaromatic ring that acts as a bioisostere for phenyl or amide groups, offering excellent hydrogen-bonding capabilities (N2 acts as an H-bond acceptor).

  • The N1-(2,2-Difluoroethyl) Group: The addition of the terminal difluoromethyl (-CHF₂) group introduces strong inductive electron withdrawal (-I effect). This lowers the pKa of the pyrazole ring, reducing its basicity and thereby mitigating off-target hERG liability and improving resistance to cytochrome P450 (CYP) mediated N-dealkylation.

  • The C4-Carbaldehyde (Formyl) Group: Positioned at the most electron-rich carbon of the pyrazole ring, the formyl group is primed for nucleophilic attack, enabling rapid diversification.

Quantitative Data Summary

The following table summarizes the computed and experimentally extrapolated physicochemical properties of the compound and its closely related fluorinated analogs [2, 3].

PropertyValue / DescriptorPharmacological Implication
Molecular Formula C₆H₆F₂N₂OOptimal low molecular weight for fragment-based drug discovery (FBDD).
Molecular Weight 160.12 g/mol Highly efficient ligand efficiency (LE) metric potential.
Topological Polar Surface Area (TPSA) ~45.8 ŲExcellent membrane permeability; potential for blood-brain barrier (BBB) penetration.
LogP (Predicted) 1.2 - 1.5Ideal lipophilicity for oral bioavailability (Lipinski's Rule of 5 compliant).
Hydrogen Bond Donors 0Prevents excessive desolvation energy penalties during target binding.
Hydrogen Bond Acceptors 3 (N2, O, F)Facilitates diverse binding interactions within protein active sites.
Rotatable Bonds 2Low entropic penalty upon binding to target receptors.

Mechanistic Rationale in Drug Design

As a Senior Application Scientist, it is crucial to understand why this specific substitution pattern is chosen over non-fluorinated alternatives.

The Causality of Fluorination: The 2,2-difluoroethyl group is not merely a lipophilic appendage. The C-F bond is highly polarized, yet the fluorine atoms possess three lone pairs tightly held to the nucleus. This creates a "shielding" effect around the alkyl chain. In biological systems, unfluorinated ethyl groups are rapidly oxidized at the terminal methyl position. The substitution of two hydrogens for fluorines blocks this metabolic soft spot. Furthermore, the difluoroethyl group can participate in multipolar interactions with backbone amides in protein binding pockets, a phenomenon increasingly exploited in kinase inhibitor design.

The Causality of C4-Formylation: The C4 position of the pyrazole is the most nucleophilic site due to resonance contributions from the N1 lone pair. Placing the carbaldehyde here ensures that downstream functionalization (e.g., converting the aldehyde to an amine, alkene, or heterocycle) projects the new vector linearly away from the N1 substituent, creating a highly predictable, extended 3D geometry ideal for fitting into deep hydrophobic pockets of GPCRs or kinases.

Experimental Protocols: Synthesis and Validation

To ensure trustworthiness and reproducibility, the synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde must follow a self-validating workflow. The most efficient route involves either the N-alkylation of 1H-pyrazole-4-carbaldehyde or the Vilsmeier-Haack formylation of 1-(2,2-difluoroethyl)-1H-pyrazole [4].

Protocol: Synthesis via N-Alkylation (Preferred Route)

This route is preferred due to the commercial availability of 1H-pyrazole-4-carbaldehyde and the mild conditions required.

Reagents:

  • 1H-pyrazole-4-carbaldehyde (1.0 eq)

  • 2,2-difluoroethyl trifluoromethanesulfonate (Triflate) or 2,2-difluoroethyl 4-methylbenzenesulfonate (Tosylate) (1.2 eq)

  • Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 1H-pyrazole-4-carbaldehyde in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add Cs₂CO₃ in one portion. Stir the suspension at room temperature for 30 minutes. Causality: Cs₂CO₃ is chosen over K₂CO₃ due to the "cesium effect," which enhances the solubility and nucleophilicity of the pyrazole anion, driving N-alkylation over O-alkylation.

  • Alkylation: Add the 2,2-difluoroethyl electrophile dropwise via syringe. Heat the reaction mixture to 60°C for 4–6 hours.

  • Validation (In-Process Control): Monitor the reaction via TLC (Hexanes/EtOAc 7:3) or LC-MS. The product will elute faster (higher Rf) than the starting material due to the loss of the polar N-H bond.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove residual DMF.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (silica gel) to yield the pure product.

Visualization: Synthetic Workflows

Synthesis A 1H-Pyrazole B 1H-Pyrazole-4-carbaldehyde A->B Vilsmeier-Haack (POCl3, DMF) C 1-(2,2-Difluoroethyl)- 1H-pyrazole A->C N-Alkylation (CHF2CH2OTf, Base) D Target: 1-(2,2-Difluoroethyl)-1H- pyrazole-4-carbaldehyde B->D N-Alkylation (CHF2CH2OTf, Base) C->D Vilsmeier-Haack (POCl3, DMF)

Caption: Divergent synthetic pathways for the preparation of the target fluorinated pyrazole building block.

Downstream Applications: Workflow and Signaling

Once synthesized, the carbaldehyde moiety serves as a linchpin for API construction. A primary application is the synthesis of targeted kinase inhibitors via Reductive Amination .

By reacting 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde with a primary amine (e.g., an aniline derivative) in the presence of a mild reducing agent like Sodium triacetoxyborohydride (NaBH(OAc)₃), researchers can generate secondary amines. These resulting scaffolds frequently act as ATP-competitive inhibitors. The difluoroethyl group embeds deeply into the hydrophobic specificity pocket of the kinase, while the pyrazole nitrogens form critical hydrogen bonds with the kinase hinge region.

Visualization: Pharmacological Integration Pathway

Pathway BB Building Block: 1-(2,2-Difluoroethyl)-1H-pyrazole-4-carbaldehyde API Active Pharmaceutical Ingredient (API) BB->API Reductive Amination / Wittig Reaction Target Target Protein (e.g., Kinase / GPCR) API->Target High-Affinity Binding (H-bonds, Fluorine interactions) Effect Therapeutic Efficacy (e.g., Anti-fibrotic, Anti-tumor) Target->Effect Pathway Modulation (Signal Transduction Blockade)

Caption: Workflow demonstrating the progression from chemical building block to therapeutic pathway modulation.

Conclusion

1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde is a masterclass in rational building block design. By coupling the synthetic versatility of an aldehyde with the metabolic shielding of a difluoroethyl group, it allows drug development professionals to rapidly explore chemical space while maintaining strict control over the physicochemical properties of the resulting library. Adhering to the rigorous synthetic protocols outlined above ensures high-fidelity generation of this intermediate for advanced pharmacological applications.

References

  • Title: 1H-pyrazole-4-carbaldehyde | C4H4N2O | CID 5130673 Source: PubChem, National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: 5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbonyl fluoride | C6H6F2N2O | CID 10855763 Source: PubChem, National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazole-4-carboxaldehyde Source: CAS Common Chemistry, American Chemical Society URL: [Link]

Fluorinated Pyrazoles in Modern Drug Discovery: A Technical Guide to 1-(2,2-Difluoroethyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic incorporation of fluorine into heterocyclic scaffolds has revolutionized modern medicinal chemistry. Fluorinated pyrazoles are anticipated to represent a significant fraction of active pharmaceutical ingredients (APIs) currently under development due to their enhanced target binding efficacy, reduced mammalian toxicity, and favorable environmental profiles . Among these emerging scaffolds, 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde (CAS: 1006462-72-1) serves as a highly versatile electrophilic building block. This whitepaper provides an in-depth technical analysis of its physicochemical properties, safety data sheet (SDS) handling protocols, and self-validating synthetic workflows for drug development professionals.

Chemical Identity & Physicochemical Profiling

The 2,2-difluoroethyl group occupies a unique niche in rational drug design. It acts as a lipophilic hydrogen-bond donor due to the increased acidity of the CF₂H proton, while simultaneously retaining or enhancing the overall lipophilicity of the molecule . Furthermore, the enhanced metabolic stability of the C–F bonds makes the 2,2-difluoroethyl group an excellent bioisostere for alcohols, thiols, and ethers, protecting the molecule from rapid cytochrome P450-mediated oxidative metabolism.

Quantitative Data Summary

Table 1: Physicochemical Properties of CAS 1006462-72-1

PropertySpecification / Value
Chemical Name 1-(2,2-Difluoroethyl)-1H-pyrazole-4-carbaldehyde
CAS Registry Number 1006462-72-1
Molecular Formula C₆H₆F₂N₂O
Molecular Weight 160.12 g/mol
Physical Form White to pale yellow solid/liquid (temperature dependent)
Purity Standard ≥ 95% (Verified by NMR/LC-MS)
Structural Features Pyrazole core, C4-aldehyde, N1-difluoroethyl

Safety Data Sheet (SDS) & Handling Protocols

Handling fluorinated pyrazole aldehydes requires strict adherence to safety protocols to prevent chemical degradation and ensure operator safety. Like many heterocyclic aldehydes, this compound is susceptible to autoxidation (forming the corresponding carboxylic acid) and must be handled under controlled conditions .

Hazard Classification (GHS)
  • Acute Toxicity (Oral, Dermal, Inhalation): Category 4 (H302, H312, H332)

  • Skin Irritation: Category 2 (H315)

  • Serious Eye Damage/Irritation: Category 1 or 2A (H318/H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - Respiratory tract irritation)

Self-Validating Storage & Handling Protocol
  • Storage: Store at 2–8 °C under an inert gas (Argon or Nitrogen).

    • Causality: Low temperatures minimize thermal degradation, while the inert atmosphere prevents the autoxidation of the highly reactive aldehyde moiety into a carboxylic acid.

    • Validation: The material should remain a free-flowing solid or clear liquid. The appearance of a white, insoluble crust or precipitate visually validates that unwanted oxidation has occurred.

  • Handling: Dispense exclusively in a certified fume hood using standard PPE (nitrile gloves, safety goggles, lab coat).

    • Causality: Prevents inhalation of irritating vapors and dermal exposure to the electrophilic aldehyde, which can act as a skin sensitizer.

Synthetic Utility & Experimental Workflows

The C4-aldehyde group provides a highly reactive electrophilic center for carbon-carbon and carbon-nitrogen bond-forming reactions. Below is a self-validating methodology for generating secondary amine scaffolds via reductive amination.

Step-by-Step Methodology: Reductive Amination

Step 1: Imine Formation

  • Procedure: Dissolve 1.0 eq of 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde and 1.1 eq of a primary amine in anhydrous 1,2-dichloroethane (DCE). Stir at room temperature for 2 hours.

  • Causality: DCE is preferred over dichloromethane (DCM) because its higher boiling point allows for mild heating if the amine is sterically hindered. Anhydrous conditions drive the equilibrium forward, preventing the hydrolysis of the intermediate imine back to the starting materials.

  • Validation: Monitor via Thin-Layer Chromatography (TLC). The disappearance of the UV-active aldehyde spot and the appearance of a new, less polar imine spot validates the completion of this step.

Step 2: Selective Reduction

  • Procedure: Add 1.5 eq of sodium triacetoxyborohydride (NaBH(OAc)₃) in portions. Stir for 4–12 hours at room temperature.

  • Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the protonated imine without reducing any unreacted aldehyde down to the alcohol. This chemoselectivity prevents the formation of unwanted side products.

  • Validation: The cessation of mild gas evolution indicates the stabilization of the reaction mixture. Liquid Chromatography-Mass Spectrometry (LC-MS) must be used to confirm the presence of the [M+H]⁺ ion corresponding to the target secondary amine.

Step 3: Quenching and Workup

  • Procedure: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃). Extract with ethyl acetate.

  • Causality: The weak base neutralizes the acetic acid byproduct generated from the reducing agent and safely destroys any residual hydride without degrading the product.

  • Validation: The aqueous layer will reach a pH of ~8. The complete cessation of effervescence (CO₂ release) visually validates that the quench is complete, and clear phase separation allows for efficient organic extraction.

Visualizing the Workflows

G A 1-(2,2-Difluoroethyl)-1H- pyrazole-4-carbaldehyde (CAS: 1006462-72-1) B Reductive Amination (NaBH(OAc)3, DCE) A->B C Knoevenagel Condensation (Piperidine, EtOH) A->C D Fluorinated Pyrazole Amine Scaffold B->D E Conjugated Pyrazole Alkene Scaffold C->E F Lead Optimization (Lipophilicity & Stability) D->F E->F G Preclinical Drug Candidate F->G

Synthetic pathways of 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde in drug design.

G S1 Material Receipt (CAS 1006462-72-1) S2 Storage: 2-8°C Inert Atmosphere (Ar/N2) S1->S2 S3 Preparation in Fume Hood PPE: Gloves, Goggles, Coat S2->S3 S4 Reaction Setup (Avoid Moisture/Air) S3->S4 S5 Waste Disposal (Halogenated Organics) S4->S5

Standard operating procedure for handling fluorinated pyrazole aldehydes.

References

  • Title : Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review | Source : ChemistrySelect | URL :[Link]

  • Title : 2,2-Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy | Source : Angewandte Chemie International Edition | URL :[Link]

Synthesis and Process Optimization of 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Here is an in-depth technical guide detailing the synthesis pathways for 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde, structured for advanced researchers and process chemists.

The incorporation of fluorinated alkyl groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The 2,2-difluoroethyl group serves as a potent bioisostere, modulating lipophilicity, improving metabolic stability, and altering the basicity of adjacent heteroatoms. 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde (CAS: 1006462-72-1) is a highly versatile building block used to functionalize complex active pharmaceutical ingredients (APIs).

This guide provides a comprehensive mechanistic rationale and validated experimental workflows for the synthesis of this critical intermediate, evaluating two primary retrosynthetic pathways.

Retrosynthetic Analysis & Mechanistic Rationale

The synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde can be approached via two distinct logical pathways. The choice of pathway depends on precursor availability, scale, and the specific impurity profile tolerated by downstream applications.

Pathway A: Direct N-Alkylation of 1H-pyrazole-4-carbaldehyde

This convergent approach begins with commercially available 1H-pyrazole-4-carbaldehyde [1]. The pyrazole nitrogen (pKa ~14) is deprotonated using a mild base, followed by an SN​2 nucleophilic attack on a 2,2-difluoroethylating agent.

  • Causality in Reagent Selection: The electron-withdrawing nature of the terminal −CHF2​ group significantly reduces the electrophilicity of the adjacent −CH2​− carbon. Consequently, standard alkyl halides (like 1-bromo-2,2-difluoroethane) often result in sluggish reaction kinetics and poor yields. To overcome this, 2,2-difluoroethyl trifluoromethanesulfonate (triflate) is utilized [4]. The exceptional leaving-group ability of the triflate anion allows the alkylation to proceed rapidly at mild temperatures (0 °C to room temperature), preventing base-catalyzed degradation or self-condensation of the sensitive aldehyde moiety.

Pathway B: Vilsmeier-Haack Formylation of an N-Alkylated Pyrazole

This linear approach first establishes the N-alkylated core by reacting 1H-pyrazole with a difluoroethylating agent, yielding 1-(2,2-difluoroethyl)-1H-pyrazole. The aldehyde is subsequently introduced via a Vilsmeier-Haack formylation [2, 3].

  • Causality in Regioselectivity: Pyrazole is a π -excessive aromatic heterocycle. The lone pair on the N1 nitrogen participates in the aromatic sextet, pushing electron density into the ring. The C4 position is the most electron-rich carbon, making it highly susceptible to electrophilic aromatic substitution (EAS). When treated with the Vilsmeier reagent (chloromethyleniminium ion, generated in situ from POCl3​ and DMF), the electrophile exclusively attacks the C4 position, ensuring perfect regiocontrol [3].

SynthesisRoutes SM1 1H-pyrazole-4-carbaldehyde Product 1-(2,2-difluoroethyl)- 1H-pyrazole-4-carbaldehyde SM1->Product Pathway A: Direct N-Alkylation (Triflate, K2CO3, DMF) SM2 1H-pyrazole Int1 1-(2,2-difluoroethyl)-1H-pyrazole SM2->Int1 N-Alkylation (Triflate, Base) Int1->Product Pathway B: Vilsmeier-Haack (POCl3, DMF)

Fig 1: Divergent retrosynthetic pathways for the target pyrazole carbaldehyde.

Experimental Protocols (Self-Validating Systems)

To ensure high fidelity and reproducibility, the following protocols integrate built-in analytical checkpoints.

Protocol A: Direct N-Alkylation (Optimized for Yield & Mild Conditions)

Objective: Synthesize the target molecule while suppressing aldehyde degradation.

  • System Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add 1H-pyrazole-4-carbaldehyde (5.0 g, 52.0 mmol) [1] and anhydrous N,N-dimethylformamide (DMF) (50 mL).

  • Base Activation: Add finely powdered, anhydrous Potassium Carbonate ( K2​CO3​ , 10.8 g, 78.0 mmol, 1.5 eq). Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation (solution turns slightly yellow).

  • Electrophilic Addition: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add 2,2-difluoroethyl trifluoromethanesulfonate (12.3 g, 57.2 mmol, 1.1 eq) over 15 minutes to control the exothermic SN​2 displacement.

  • Validation Checkpoint 1: After 2 hours of stirring at room temperature, sample 50 µL of the mixture. Quench in water/EtOAc and run TLC (Hexanes:EtOAc 2:1). The starting material ( Rf​=0.2 ) should be absent, with a new dominant UV-active spot ( Rf​=0.5 ).

  • Workup & Isolation: Quench the reaction by pouring it into 200 mL of ice-cold water. Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 50 mL) to remove residual DMF.

  • Purification: Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via silica gel flash chromatography (gradient 10% to 30% EtOAc in Hexanes) to yield the product as a pale yellow oil.

Protocol B: Vilsmeier-Haack Formylation

Objective: Formylate 1-(2,2-difluoroethyl)-1H-pyrazole with strict regiocontrol.

  • Vilsmeier Reagent Generation: In a dry 100 mL flask under argon, cool anhydrous DMF (10 mL, excess) to 0 °C. Add Phosphorus Oxychloride ( POCl3​ , 3.0 mL, 32.0 mmol, 1.5 eq) dropwise. Stir for 30 minutes at 0 °C until the pale yellow Vilsmeier complex forms[2, 3].

  • Substrate Addition: Dissolve 1-(2,2-difluoroethyl)-1H-pyrazole (2.8 g, 21.2 mmol) in 5 mL of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Thermal Activation: Heat the reaction mixture to 90 °C for 4 hours. Causality: Elevated temperature is required to drive the electrophilic attack and subsequent deprotonation to form the stable aryl-iminium intermediate.

  • Validation Checkpoint 2: Perform LC-MS on a micro-aliquot. Look for the iminium intermediate mass or the hydrolyzed product mass ( [M+H]+=161.1 ) to confirm conversion.

  • Hydrolysis (Critical Step): Cool the mixture to room temperature, then pour it slowly into crushed ice (100 g). Carefully neutralize the highly acidic mixture with saturated aqueous NaHCO3​ until pH reaches 7-8. Causality: Alkaline hydrolysis is mandatory to collapse the iminium intermediate into the final aldehyde.

  • Extraction: Extract with Dichloromethane (3 x 50 mL), dry over MgSO4​ , and concentrate. Purify via chromatography.

VilsmeierMechanism R1 DMF + POCl3 R2 Vilsmeier Reagent (Iminium Ion) R1->R2 -PO2Cl2- R3 Electrophilic Attack at Pyrazole C4 R2->R3 + Substrate R4 Aryl-Iminium Intermediate R3->R4 EAS R5 Alkaline Hydrolysis R4->R5 Quench R6 Formylated Product R5->R6 -HNMe2

Fig 2: Mechanistic flow of the Vilsmeier-Haack formylation at the pyrazole C4 position.

Quantitative Data & Pathway Comparison

The selection of the synthetic route heavily impacts the process economics and safety profile. Below is a comparative summary of the two pathways based on standard laboratory-scale execution.

MetricPathway A: Direct AlkylationPathway B: Vilsmeier-Haack
Overall Yield 82 - 88%65 - 72% (Over 2 steps)
Atom Economy High (Single step addition)Moderate (Loss of PO2​Cl2−​ , HNMe2​ )
Reaction Time 2 - 4 Hours12 - 16 Hours
Primary Impurities Unreacted aldehyde, N-alkylation isomers (if asymmetric)Chlorinated byproducts, unhydrolyzed iminium
Safety Profile Moderate (Triflates are strong alkylators)High Hazard ( POCl3​ is toxic and water-reactive)
Scalability Excellent (Preferred for >100g scale)Fair (Exothermic quench requires strict engineering controls)

Conclusion on Route Selection: Pathway A is the superior choice for both discovery chemistry and early-stage scale-up due to its high yield, operational simplicity, and the avoidance of hazardous, highly exothermic quenching steps associated with POCl3​ [4]. Pathway B remains a viable alternative if the pre-alkylated pyrazole is already available in the starting material inventory [2].

References

  • Attaryan, O. S., et al. "Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles". Russian Journal of General Chemistry, 76(11), 1817-1819 (2006). Available at: [Link]

  • National Institutes of Health (NIH). "Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors". PMC. Available at:[Link]

Methodological & Application

Using 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery campaigns increasingly demand molecules that balance target potency with optimal pharmacokinetic (PK) properties, the selection of highly functionalized, pre-optimized building blocks becomes paramount. 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde has emerged as a privileged scaffold in medicinal chemistry [1]. This building block combines the versatile reactivity of a C4-carbaldehyde with the fine-tuned physicochemical properties of an N1-difluoroethyl group. This application note details the strategic rationale, pharmacological utility, and validated synthetic protocols for integrating this building block into late-stage lead optimization workflows.

The Strategic Rationale: The "Fluorine Effect"

The pyrazole ring is a ubiquitous motif in FDA-approved drugs, particularly kinase inhibitors, due to its ability to act as both a hydrogen bond donor and acceptor [3]. However, simple N-alkyl pyrazoles often suffer from poor metabolic stability due to cytochrome P450 (CYP450)-mediated oxidation at the alkyl chain.

Substituting an ethyl group with a 2,2-difluoroethyl moiety introduces a profound "fluorine effect" [2]:

  • Metabolic Shielding: The strong C-F bonds block oxidative metabolism at the terminal carbon, drastically improving half-life in human liver microsomes (HLM).

  • pKa Modulation: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the adjacent pyrazole nitrogen (N2) by approximately 0.5 to 1.0 units. This reduces basicity, which can mitigate off-target hERG liability and improve membrane permeability.

  • Lipophilicity Tuning: Unlike a 2,2,2-trifluoroethyl group, which can make a molecule overly lipophilic and rigid, the difluoroethyl group acts as a "Goldilocks" bioisostere. It provides a moderate increase in lipophilicity ( Δ cLogP ~ +0.3) while maintaining a polar C-H bond that can participate in weak intramolecular hydrogen bonding.

Data Presentation: Physicochemical Impact of N-Alkylation

The following table summarizes the comparative advantages of the difluoroethyl substitution against common alternatives.

N-Substituent Δ cLogPMetabolic Stability (HLM)pKa Shift (N2)Primary Application
Ethyl (-CH₂CH₃)BaselineLow (CYP450 oxidation)BaselineEarly hit generation
2,2-Difluoroethyl (-CH₂CHF₂)+0.2 to +0.4High (Fluorine blocks oxidation)-0.5 to -1.0 unitsLead optimization, in vivo tools
2,2,2-Trifluoroethyl (-CH₂CF₃)+0.7 to +1.0Very High-1.5 to -2.0 unitsLipophilicity-driven CNS penetration

Pharmacological Applications: Kinase Inhibition

The utility of the 1-(2,2-difluoroethyl)-1H-pyrazole scaffold is vividly demonstrated in the development of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors for cancer immunotherapy. Recent efforts by AstraZeneca utilized this exact motif to push against the flexible P-loop of HPK1, improving selectivity against off-target kinases (like LCK) while maintaining excellent potency and improving HLM stability[1].

HPK1Pathway TCR T-Cell Receptor (TCR) SLP76 SLP-76 Scaffold TCR->SLP76 Activation HPK1 HPK1 Kinase SLP76->HPK1 Recruits Immune T-Cell Activation & IL-2 Secretion SLP76->Immune Promotes HPK1->SLP76 Phosphorylates (Inhibitory Signal) Inhibitor Difluoroethyl Pyrazole Inhibitor Inhibitor->HPK1 Blocks Kinase Activity

Fig 1. Mechanism of HPK1 inhibition by difluoroethyl pyrazoles in T-cell signaling.

Synthetic Workflows & Methodologies

The C4-carbaldehyde serves as a highly versatile electrophilic node. Rather than building the pyrazole ring de novo for every analog, medicinal chemists utilize this building block for late-stage functionalization, enabling rapid Structure-Activity Relationship (SAR) generation.

SyntheticWorkflow cluster_reactions Late-Stage Functionalization A 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde (Core Building Block) B Reductive Amination (NaB(OAc)3H, DCE) A->B C Knoevenagel Condensation (Active Methylene, Base) A->C D Wittig Olefination (Phosphonium Ylide, Base) A->D E Amine Derivatives (Kinase Inhibitors) B->E F Extended Heterocycles (PPI Inhibitors) C->F G Alkenyl Derivatives (Covalent Inhibitors) D->G

Fig 2. Divergent synthetic workflows utilizing the pyrazole-4-carbaldehyde scaffold.

Protocol 1: Reductive Amination for Secondary/Tertiary Amines

This protocol describes the conversion of the carbaldehyde into an amine, a common linkage in kinase inhibitor design.

Causality & Design Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over sodium borohydride (NaBH₄) because it is a milder hydride donor. It selectively reduces the transiently formed iminium ion without prematurely reducing the starting aldehyde to an alcohol. 1,2-Dichloroethane (DCE) is utilized as the solvent because its dielectric constant optimally supports iminium intermediate stabilization.

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried 20 mL scintillation vial, dissolve 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde (1.0 equiv, 1.0 mmol) and the desired primary or secondary amine (1.1 equiv) in anhydrous DCE (5.0 mL).

  • Catalysis: Add glacial acetic acid (0.1 equiv). Rationale: Mild acid catalysis protonates the carbonyl oxygen, significantly lowering the activation energy for nucleophilic attack and accelerating imine formation.

  • Imine Formation: Stir the mixture at room temperature (20 °C) under a nitrogen atmosphere for 1 hour.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) in a single portion. Stir the suspension for an additional 12 hours at room temperature.

  • Self-Validation (In-Process): Withdraw a 10 µL aliquot, dilute in LC-MS grade methanol, and analyze via LC-MS. Validation Check: Ensure the disappearance of the aldehyde mass (M+H = 161.1) and the appearance of the product mass.

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (5.0 mL). Rationale: This neutralizes the acetic acid and safely decomposes unreacted hydride, preventing emulsion formation during extraction.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, typically a gradient of 0-10% Methanol in DCM containing 1% Triethylamine to prevent amine streaking).

Protocol 2: Knoevenagel Condensation for Extended Heterocycles

This protocol is utilized to build rigid, extended pi-systems, often required for targeting flat protein-protein interaction (PPI) interfaces.

Causality & Design Rationale: The reaction utilizes catalytic piperidine and acetic acid to form an intermediate iminium ion with the aldehyde, which is highly susceptible to attack by active methylene compounds. A Dean-Stark apparatus is employed to physically remove water from the system, driving the reversible condensation toward the final alkene product according to Le Chatelier's principle.

Step-by-Step Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde (1.0 equiv, 2.0 mmol), the active methylene compound (e.g., malononitrile or a thiazolidinedione) (1.05 equiv), and anhydrous Toluene (15 mL).

  • Catalyst Addition: Add Piperidine (0.1 equiv) and Glacial Acetic Acid (0.1 equiv).

  • Reflux: Heat the mixture to reflux (approx. 110 °C). Maintain reflux for 4-6 hours.

  • Self-Validation (In-Process): Monitor the reaction by TLC (Hexanes:Ethyl Acetate 1:1). Validation Check: The highly conjugated product will typically exhibit strong UV absorbance at 254 nm and 365 nm, appearing as a bright fluorescent spot at a lower Rf than the starting aldehyde.

  • Isolation: Cool the reaction to room temperature. If the product precipitates upon cooling (common for highly conjugated systems), collect the solid via vacuum filtration and wash with cold toluene (5 mL) and hexanes (10 mL).

  • Further Purification: If the product remains in solution, concentrate the solvent in vacuo and purify via recrystallization from hot ethanol.

References

  • Metrano, A. J., et al. (2025). Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. RSC Medicinal Chemistry.[Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[Link]

  • Faria, J. V., et al. (2021). Pyrazoles in Drug Discovery: A Review. Molecules, 26(21), 6683.[Link]

Sources

Application Note: Reductive Amination Protocols for 1-(2,2-Difluoroethyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The incorporation of fluorinated motifs into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The compound 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde (CAS: 35344-95-7) is a highly versatile building block used to introduce lipophilicity, improve metabolic stability, and modulate the basicity of adjacent amines through fluorine bioisosterism .

Reductive amination of the C4-carbaldehyde is the most efficient method for late-stage N-alkylation, allowing researchers to access a vast chemical space of complex amines. However, the strong electron-withdrawing inductive effect of the 2,2-difluoroethyl group alters the electron density of the pyrazole core. This application note provides field-proven, self-validating protocols for the reductive amination of this specific aldehyde, detailing the mechanistic causality behind reagent selection, solvent effects, and troubleshooting strategies.

Mechanistic Causality & Reaction Design

The reductive amination of 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde requires careful orchestration of imine/iminium formation and subsequent hydride transfer.

The Electrophilic Challenge: The 2,2-difluoroethyl group pulls electron density away from the pyrazole nitrogens, which in turn slightly increases the electrophilicity of the C4-aldehyde. While this facilitates the initial nucleophilic attack by the amine, the resulting hemiaminal intermediate can be unstable. Furthermore, if the reacting amine is electron-poor (e.g., anilines or other heterocycles), the equilibrium heavily favors the starting materials .

Chemoselectivity in Hydride Transfer: To prevent the premature reduction of the aldehyde to 1-(2,2-difluoroethyl)-1H-pyrazole-4-methanol, the reducing agent must be highly chemoselective for the iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the gold standard for this transformation. The electron-withdrawing acetoxy groups stabilize the boron-hydride bond, rendering it mild enough to ignore the free aldehyde while rapidly reducing the more electrophilic iminium species .

Mechanism Aldehyde Fluorinated Aldehyde (Electrophile) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Nucleophilic Attack Amine Amine (Nucleophile) Amine->Hemiaminal Iminium Iminium Ion (Activated Species) Hemiaminal->Iminium - H2O (Acid Catalysis) Product N-Alkylated Pyrazole (Final Product) Iminium->Product Hydride Transfer [NaBH(OAc)3]

Mechanistic pathway highlighting iminium ion formation and hydride transfer.

Quantitative Data: Reagent Selection & Optimization

The choice of reducing agent and additive is entirely dependent on the nucleophilicity of the amine partner. Tables 1 and 2 summarize the empirical data for optimizing these reactions.

Table 1: Comparison of Reducing Agents for Pyrazole-4-carbaldehydes

Reducing AgentTypical SolventpH RequirementChemoselectivity (Iminium vs Aldehyde)Recommendation for this Substrate
NaBH(OAc)₃ (STAB) DCE, THF, DCMMildly Acidic (AcOH)ExcellentPrimary Choice. Fast, safe, and highly selective.
NaBH₃CN MeOH, EtOHAcidic (pH 4-5)GoodUse only if STAB fails (e.g., highly hindered amines). Toxic byproducts (HCN).
NaBH₄ MeOH, EtOHNeutral/BasicPoorAvoid for one-pot. Will reduce the aldehyde to the alcohol rapidly.
Borane-Pyridine DCM, EtOHAcidicModerateUseful for large-scale operations requiring higher solubility.

Table 2: Substrate Scope and Reaction Parameters

Amine TypeExampleCatalyst / AdditivePreferred ReductantExpected Yield
Aliphatic SecondaryMorpholine, Piperidine1.0 eq AcOHNaBH(OAc)₃85 - 95%
Aliphatic PrimaryBenzylamine1.0 eq AcOHNaBH(OAc)₃75 - 90%
Aromatic PrimarySubstituted Anilines2.0 eq Ti(OiPr)₄NaBH₄ or STAB50 - 75%
Sterically Hinderedtert-Butylamine2.0 eq Ti(OiPr)₄NaBH₃CN40 - 60%

Experimental Methodologies

The following protocols are designed as self-validating systems. In-Process Controls (IPCs) are integrated to ensure the reaction causality is maintained before proceeding to the next step.

Workflow Step1 1. Substrate Preparation 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde + Amine in DCE/THF Step2 2. Acid Catalysis (Optional) Add 1.0-1.5 eq AcOH or Ti(OiPr)4 (Promotes Iminium Formation) Step1->Step2 Step3 3. Hydride Delivery Add 1.5-2.0 eq NaBH(OAc)3 Stir at RT (2-12 h) Step2->Step3 Step4 4. In-Process Control (IPC) Monitor via LC-MS/TLC Check for Imine/Alcohol Step3->Step4 Step5 5. Quench & Extraction Quench with Sat. NaHCO3 Extract with EtOAc/DCM Step4->Step5 Step6 6. Purification Flash Column Chromatography (Silica, Hex/EtOAc) Step5->Step6

Workflow for the reductive amination of fluorinated pyrazole-4-carbaldehydes.

Protocol A: Direct Reductive Amination (For Aliphatic and Secondary Amines)

This is the standard protocol utilizing STAB, capitalizing on its kinetic preference for iminium ions.

  • Reaction Assembly: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde (1.0 equiv, e.g., 1.0 mmol, 160 mg) and the desired amine (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) (5.0 mL, 0.2 M).

  • Catalysis: Add glacial acetic acid (1.0 equiv). Causality Note: The acid protonates the hemiaminal hydroxyl group, facilitating the loss of water to form the highly electrophilic iminium ion. Stir the mixture at room temperature for 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 5 minutes. The reaction may be mildly exothermic.

  • In-Process Control (IPC): Stir the reaction at room temperature for 2–4 hours. Monitor progression via LC-MS or TLC (typically 5% MeOH in DCM). Self-Validation: If the aldehyde peak persists without imine formation, the amine is too weak (proceed to Protocol B). If the pyrazole-4-methanol byproduct appears, the STAB was added too rapidly or the pH is too high.

  • Quench: Once complete, quench the reaction by slowly adding saturated aqueous NaHCO₃ (5.0 mL). Causality Note: This neutralizes the acetic acid and decomposes unreacted boron complexes, preventing emulsion formation during extraction.

  • Workup & Purification: Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: Lewis Acid-Mediated Two-Step Reductive Amination (For Anilines and Weak Nucleophiles)

Electron-poor amines fail to form stable imines with fluorinated pyrazole-4-carbaldehydes under mild acid catalysis. Titanium(IV) isopropoxide acts as both a powerful Lewis acid and a water scavenger to force the equilibrium.

  • Imine Formation: Dissolve the aldehyde (1.0 equiv) and the poorly nucleophilic amine (1.1 equiv) in anhydrous THF (0.2 M). Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (2.0 equiv). Stir at room temperature or heat to 50 °C for 12 hours.

  • IPC: Analyze an aliquot by NMR or anhydrous LC-MS to confirm >90% conversion to the imine.

  • Reduction: Cool the reaction to 0 °C. Carefully add NaBH₄ (1.5 equiv) or STAB (2.0 equiv). Stir for an additional 2 hours.

  • Quench (Critical Step): Add water (1.0 mL) dropwise, followed by 1M NH₄OH (1.0 mL). Causality Note: This forces the precipitation of titanium dioxide (TiO₂) as a granular white solid, which otherwise forms an unfilterable gel.

  • Workup: Filter the suspension through a pad of Celite, washing the cake thoroughly with EtOAc. Concentrate the filtrate and purify via chromatography.

Analytical Characterization & Troubleshooting

  • Over-Alkylation (Primary Amines): When reacting primary amines, trace amounts of dialkylated byproducts may form. To mitigate this, reverse the stoichiometry (use 1.5 equiv of the primary amine and 1.0 equiv of the aldehyde) and strictly control the temperature at 0 °C during STAB addition.

  • De-fluorination: The 2,2-difluoroethyl group is generally stable under reductive amination conditions. However, prolonged exposure to strong bases during workup should be avoided to prevent potential elimination (dehydrofluorination) side reactions.

  • NMR Signatures: Successful N-alkylation is easily confirmed by ¹H NMR. The aldehyde proton (~9.9 ppm) will disappear, replaced by a new singlet or doublet (depending on the amine) integrating to 2H around 3.5–4.0 ppm, corresponding to the newly formed benzylic-like CH₂ linker. The characteristic triplet of triplets for the CF₂H proton will remain intact around 6.1 ppm.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. URL:[Link]

  • Janser, P., et al. (2024). Scalable Synthesis of C5aR1 Antagonist ACT-1014-6470 via N7-Selective Reductive Amination of an Unprotected Pyrazole Starting Material. Organic Process Research & Development, 28(2), 480-492. URL:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. URL:[Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. URL:[Link]

Application Note: Knoevenagel Condensation Strategies for 1-(2,2-Difluoroethyl)-1H-Pyrazole-4-Carbaldehyde in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized heterocyclic scaffolds is a cornerstone of modern drug discovery. Among these, the pyrazole core is ubiquitous. This application note provides a comprehensive, field-proven guide to performing Knoevenagel condensations using 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde . By detailing the mechanistic rationale, reaction optimization, and self-validating protocols, this guide empowers medicinal chemists to efficiently generate diverse, biologically active alkene derivatives for downstream screening.

Pharmacophore Rationale & Biological Context

The incorporation of a 2,2-difluoroethyl group onto the N1 position of the pyrazole ring is a deliberate structural choice in medicinal chemistry. Fluorination enhances metabolic stability by blocking cytochrome P450-mediated N-dealkylation, while simultaneously improving the molecule's lipophilicity and membrane permeability.

Derivatives of pyrazole-4-carbaldehydes synthesized via Knoevenagel condensation are frequently utilized as potent kinase inhibitors. Specifically, macrocyclic and heteroaromatic compounds bearing this fluorinated pyrazole motif have shown significant efficacy in targeting oncogenic Anaplastic Lymphoma Kinase (ALK) and ROS1 fusions, which are critical drivers in non-small cell lung cancer (NSCLC) and neuroblastoma[1].

ALK_Pathway Inhibitor Fluorinated Pyrazole Inhibitor ALK ALK / ROS1 Kinase Inhibitor->ALK Inhibits RAS RAS ALK->RAS Phosphorylation PI3K PI3K ALK->PI3K Phosphorylation MEK MEK / ERK RAS->MEK Activation AKT AKT / mTOR PI3K->AKT Activation Proliferation Tumor Cell Proliferation MEK->Proliferation Promotes AKT->Proliferation Promotes

Fig 1: ALK/ROS1 kinase signaling pathway targeted by fluorinated pyrazole derivatives.

Mechanistic Dynamics of the Fluorinated Pyrazole

The Knoevenagel condensation relies on the reaction between an aldehyde and an active methylene compound. When using 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde, the reaction dynamics are uniquely influenced by the fluorine atoms.

Causality in Reactivity: The highly electronegative CF2H group exerts a strong inductive electron-withdrawing effect (-I) across the pyrazole ring. This reduces the electron-donating resonance from the pyrazole nitrogens, thereby increasing the partial positive charge (electrophilicity) on the C4-carbonyl carbon. Consequently, this specific aldehyde is more susceptible to nucleophilic attack than its unfluorinated or simple alkylated counterparts, allowing for shorter reaction times and higher yields under mild conditions.

To bypass the high activation energy of direct enolate addition, a secondary amine (like piperidine) is used as an organocatalyst. Piperidine attacks the highly electrophilic aldehyde to form a transient, highly reactive iminium ion, which is subsequently trapped by the deprotonated active methylene compound[2].

Reaction Optimization Data

The choice of solvent and catalyst dictates the purity profile of the final product. The table below summarizes optimized conditions for condensing 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde with various active methylene compounds, balancing yield against environmental impact[2][3][4].

Active Methylene CompoundCatalyst / BaseSolventTemp (°C)Time (h)Yield (%)
Thiazolidine-2,4-dionePiperidine (0.1 eq)Ethanol78 (Reflux)4.088
MalononitrileNoneEthanol25 (RT)1.594
Barbituric AcidNaOAc (1.0 eq)Acetic Acid1006.081
3-Methyl-4H-isoxazol-5-oneSodium Benzoate (10 mol%)Water25 (RT)1.091

Validated Experimental Protocols

Knoevenagel_Workflow Step1 1. Reagent Mixing Equimolar Ratio Step2 2. Catalysis Piperidine/EtOH Step1->Step2 Step3 3. Reflux Monitor via TLC Step2->Step3 Step4 4. Quench Ice-Water Step3->Step4 Step5 5. Isolation Filtration Step4->Step5

Fig 2: Standard Knoevenagel condensation workflow for pyrazole-4-carbaldehyde derivatives.

Protocol A: Synthesis of Pyrazole-Tethered Thiazolidinediones

This protocol utilizes classic organocatalysis to generate compounds with potential anticancer and antidiabetic properties[4].

Rationale: Ethanol is selected as the solvent because it fully solubilizes the starting materials at reflux. However, as the highly conjugated Knoevenagel product forms, its solubility drops drastically, causing it to precipitate upon cooling. This self-validating physical change eliminates the need for complex column chromatography.

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde (1.0 mmol, 160 mg) and thiazolidine-2,4-dione (1.0 mmol, 117 mg) in absolute ethanol (15 mL).

  • Catalysis: Add 2–3 drops of piperidine (approx. 0.1 mmol) and 1 drop of glacial acetic acid. Note: The acetic acid acts as a co-catalyst to protonate the intermediate, driving the dehydration step.

  • Reflux: Attach a reflux condenser and heat the mixture to 78 °C. Stir vigorously.

  • Monitoring (Self-Validation): Monitor the reaction via TLC (Hexane:Ethyl Acetate 6:4). The aldehyde spot (UV active, higher Rf) will gradually disappear, replaced by a bright yellow/orange spot (the extended conjugated system) at a lower Rf.

  • Quenching & Isolation: Once TLC confirms complete consumption of the aldehyde (approx. 4 hours), remove the flask from heat and pour the hot mixture into 50 mL of crushed ice-water. A dense precipitate will form immediately.

  • Purification: Vacuum filter the solid, wash with cold ethanol (2 x 5 mL) and water (10 mL), and dry under vacuum to afford the pure product.

Protocol B: Green Aqueous Synthesis of Isoxazolone Derivatives

This protocol adapts a greener, aqueous-phase methodology using a mild catalyst[3].

Rationale: Sodium benzoate in water acts as a mild, eco-friendly basic catalyst. The hydrophobic effect drives the organic reactants together in the aqueous suspension, accelerating the condensation of 3-methyl-4H-isoxazol-5-one with the fluorinated aldehyde at room temperature.

Step-by-Step Methodology:

  • Suspension: In a 25 mL flask, suspend 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde (1.0 mmol) and 3-methyl-4H-isoxazol-5-one (1.0 mmol) in distilled water (10 mL).

  • Catalysis: Add sodium benzoate (10 mol%, 14.4 mg) to the suspension.

  • Reaction: Stir the mixture at room temperature (25 °C). Within 15–30 minutes, the suspension will change color and texture as the solid product forms.

  • Isolation: After 1 hour, filter the solid precipitate. Wash with cold water and recrystallize from hot ethanol to yield the target isoxazole derivative.

Analytical Quality Control

To verify the structural integrity of the synthesized Knoevenagel products, perform the following analytical checks:

  • 1H NMR (DMSO-d6): The defining feature of a successful condensation is the disappearance of the aldehyde proton signal (~9.8–10.0 ppm) and the emergence of a sharp singlet corresponding to the newly formed vinylic proton (methine =CH-) typically between 7.5 and 8.2 ppm , depending on the electron-withdrawing nature of the active methylene group[2][4]. The CF2H proton will appear as a distinct triplet of triplets (tt) around 6.0–6.5 ppm due to geminal and vicinal fluorine-hydrogen coupling.

  • 19F NMR: Expect a doublet of doublets (dd) or a multiplet around -120 to -125 ppm , confirming the retention of the 2,2-difluoroethyl moiety.

  • LC-MS: Utilize ESI+ mode. The molecular ion peak [M+H]+ should clearly correspond to the exact mass of the condensed product minus one water molecule (loss of 18 Da from the combined mass of the precursors).

References

  • Horan et al. (2021).Heteroaromatic Macrocyclic Ether Chemotherapeutic Agents (US Patent 11,542,278 B1). United States Patent and Trademark Office.
  • Kaur et al. (2014). Design, synthesis, anticonvulsant and analgesic studies of new pyrazole analogues: a Knoevenagel reaction approach. RSC Advances. Available at:[Link]

  • Pawar et al. (2020). Aqueous phase synthesis, crystal structure and biological study of isoxazole extensions of pyrazole-4-carbaldehyde derivatives. ResearchGate. Available at: [Link]

  • El-Mekabaty, A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. Available at:[Link]

  • Al-Ostoot et al. (2022). Synthesis, characterization, anticancer and in silico studies of a pyrazole-tethered thiazolidine-2,4-dione derivative. Journal of Biomolecular Structure and Dynamics, 40(23), 13075-13082. Available at:[Link]

Sources

Application Note: Agrochemical Development Using 1-(2,2-Difluoroethyl)-1H-Pyrazole-4-Carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of next-generation agrochemicals requires molecular scaffolds that balance high target-site affinity with environmental degradability. 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde (CAS 35344-95-7) has emerged as a privileged building block in the synthesis of novel crop protection agents, particularly Succinate Dehydrogenase Inhibitor (SDHI) fungicides and nematicides[1][2].

The strategic incorporation of the 2,2-difluoroethyl group provides a unique physicochemical profile compared to traditional methyl or fully fluorinated (trifluoromethyl) analogs.

  • Metabolic Stability & Lipophilicity: The fluorine atoms increase the lipophilicity (logP) of the pyrazole core, enhancing cuticular penetration in plants and lipid membrane permeation in fungal pathogens[3].

  • Unique Binding Modes: Unlike the sterically demanding and highly hydrophobic trifluoromethyl group, the terminal proton of the CHF2​ moiety can participate in weak, non-canonical hydrogen bonding within the enzyme's binding pocket, significantly increasing target affinity (pI50)[4][5].

  • Synthetic Versatility: The highly reactive C4-carbaldehyde group allows for rapid functionalization. It can be oxidized to a carboxylic acid for amide coupling (yielding SDHIs) or utilized in multicomponent reactions to form complex pyrazoline or thiazole derivatives[3][6].

Target Pathway & Mechanism of Action

Derivatives synthesized from this aldehyde primarily target Complex II (Succinate Dehydrogenase, SDH) in the mitochondrial respiratory chain of phytopathogenic fungi (e.g., Zymoseptoria tritici, Sclerotinia sclerotiorum). By mimicking ubiquinone, the pyrazole carboxamide derivatives competitively bind to the ubiquinone-binding site, halting electron transfer, disrupting the TCA cycle, and ultimately causing cellular energy depletion[5].

SDHI_Pathway Succinate Succinate (TCA Cycle) SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate Ubiquinone Ubiquinone (Coenzyme Q) SDH->Ubiquinone Electron Transfer ATP ATP Production (Halted) Ubiquinone->ATP Disrupted Inhibitor Difluoroethyl-Pyrazole Carboxamide (SDHI) Inhibitor->SDH Blocks Ubiquinone Binding Site

Mechanism of Action: Difluoroethyl-pyrazole carboxamides inhibit fungal Succinate Dehydrogenase.

Quantitative Structure-Activity Relationship (SAR) Data

The table below summarizes the impact of N1-pyrazole substitution on the biological efficacy against Zymoseptoria tritici, demonstrating the superior balance of the 2,2-difluoroethyl moiety[5].

N1-Pyrazole SubstituentCalculated LogPTarget Affinity (pI50)In Vitro EC50 (mg/L)In Vivo Efficacy (Greenhouse, % Control)
Methyl ( −CH3​ )2.16.81.4565%
Trifluoroethyl ( −CH2​CF3​ )3.47.50.3282%
2,2-Difluoroethyl ( −CH2​CHF2​ ) 2.8 8.6 0.05 98%

Experimental Protocols

The following protocols outline the self-validating workflow for converting 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde into a bioactive SDHI fungicide candidate, followed by biological efficacy screening.

Protocol A: Oxidation to 1-(2,2-Difluoroethyl)-1H-Pyrazole-4-Carboxylic Acid

To synthesize the necessary acid precursor for amide coupling, a mild Pinnick oxidation is utilized.

Causality & Rationale: The Pinnick oxidation is specifically chosen over harsh oxidants (like Jones reagent or KMnO4​ ) because it selectively oxidizes the aldehyde to the carboxylic acid without risking oxidative cleavage of the difluoroethyl group or unwanted halogenation of the pyrazole ring. The addition of 2-methyl-2-butene acts as a scavenger for the hypochlorite ( HOCl ) byproduct, preventing destructive side reactions.

Step-by-Step Procedure:

  • Preparation: Dissolve 10.0 mmol of 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde in 30 mL of a solvent mixture containing tert-butanol and water (4:1 v/v).

  • Scavenger Addition: Add 50.0 mmol (5 equivalents) of 2-methyl-2-butene to the solution. Stir at 0°C.

  • Oxidant Delivery: In a separate flask, dissolve 15.0 mmol of sodium chlorite ( NaClO2​ ) and 15.0 mmol of sodium dihydrogen phosphate ( NaH2​PO4​ ) in 15 mL of deionized water.

  • Reaction: Dropwise add the aqueous oxidant solution to the aldehyde mixture over 30 minutes, maintaining the temperature below 5°C. Once added, allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation (In-Process): Monitor via TLC (Hexane:EtOAc 1:1). The disappearance of the UV-active aldehyde spot ( Rf​≈0.6 ) and the appearance of a baseline streak ( Rf​≈0.1 ) confirms conversion.

  • Workup: Concentrate the mixture under reduced pressure to remove tert-butanol. Acidify the aqueous residue to pH 2-3 using 1M HCl . Extract with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and evaporate to yield the carboxylic acid.

  • Quality Control: Verify purity via HPLC (>98% required for downstream coupling) and 1H -NMR (ensure the triplet of triplets corresponding to the −CHF2​ proton remains intact at ≈6.1 ppm).

Protocol B: Amide Coupling to Form the SDHI Fungicide Candidate

Coupling the synthesized acid with an ortho-substituted aniline (e.g., 2-bicyclopropyl-aniline).

Causality & Rationale: HATU is selected as the coupling reagent due to its high efficiency and ability to suppress racemization or degradation in sterically hindered ortho-substituted anilines. N,N -Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to maintain the optimal pH for the coupling intermediate.

Step-by-Step Procedure:

  • Activation: Dissolve 5.0 mmol of the pyrazole-4-carboxylic acid (from Protocol A) in 15 mL of anhydrous DMF. Add 5.5 mmol of HATU and 15.0 mmol of DIPEA. Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add 5.0 mmol of the target aniline derivative. Stir the mixture at room temperature for 12 hours under a nitrogen atmosphere.

  • Workup: Quench the reaction by pouring it into 50 mL of ice-cold water. The crude amide will typically precipitate. Filter the solid and wash with cold water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield the pure difluoroethyl-pyrazole carboxamide.

Protocol C: In Vitro Mycelial Growth Inhibition Assay (Self-Validating System)

Evaluating the antifungal efficacy of the synthesized agrochemical.

Causality & Rationale: This assay measures the direct fungitoxic effect of the compound. A self-validating design is critical: it must include a solvent blank to prove the vehicle (DMSO) is non-toxic, and a positive control (commercial SDHI like Bixafen) to ensure the fungal strain's susceptibility is within expected historical baselines.

Step-by-Step Procedure:

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) and autoclave at 121°C for 15 minutes. Cool to 50°C in a water bath.

  • Compound Formulation: Dissolve the synthesized carboxamide in analytical grade DMSO to create a 10,000 mg/L stock solution.

  • Serial Dilution: Create test concentrations in the PDA media (e.g., 10, 5, 1, 0.1, 0.01 mg/L) by adding the appropriate volume of stock solution.

    • Validation Check: Ensure the final concentration of DMSO in all plates, including the solvent control, does not exceed 0.5% (v/v) to prevent baseline mycelial inhibition.

  • Inoculation: Using a sterile cork borer (5 mm diameter), cut mycelial plugs from the leading edge of a 7-day-old actively growing culture of Zymoseptoria tritici. Place one plug face-down in the center of each treated and control PDA plate.

  • Incubation: Incubate the plates in the dark at 25°C for 7–10 days.

  • Data Acquisition: Measure the colony diameter in two perpendicular directions. Subtract the 5 mm plug diameter.

  • Analysis: Calculate the percentage of inhibition relative to the DMSO control. Use Probit analysis software to determine the EC50​ (Effective Concentration reducing growth by 50%). The assay is validated only if the positive control EC50​ falls within ±10% of its known standard value.

References

  • J&K Scientific. Application notes on the synthesis of agrochemicals and pharmaceuticals.
  • NBInno. Overview of heterocyclic functionalization for precise tailoring of material and agrochemical properties.
  • MDPI. Comprehensive review of multicomponent reactions utilizing pyrazole-4-carbaldehyde.
  • PMC / NIH. Study detailing the environmental and inhibitory effects of fluorine atoms introduced into pyrazole molecules.
  • Double Capture of Difluorocarbene by 2-Aminostyrenes Enables the Construction of 3-(2,2-Difluoroethyl)
  • Semantic Scholar (Pest Management Science). SAR data and target affinity of fluorinated pyrazole carboxylic acids against fungal SDH.

Sources

Scaling Up the Synthesis of 1-(2,2-Difluoroethyl)-1H-pyrazole-4-carbaldehyde: A Robust Industrial Protocol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The incorporation of fluorinated alkyl groups into heterocyclic scaffolds is a cornerstone of modern drug discovery and agrochemical development. Specifically, the 2,2-difluoroethyl group serves as a premier bioisostere; it effectively modulates the pKa of adjacent heteroatoms, increases lipophilicity, and blocks metabolic oxidation sites without imposing the severe steric penalty associated with a trifluoromethyl group[1].

1-(2,2-Difluoroethyl)-1H-pyrazole-4-carbaldehyde (CAS: 1006462-72-1) is a highly versatile building block used to install this privileged motif. While the laboratory-scale synthesis of this compound—typically via the N-alkylation of 1H-pyrazole-4-carbaldehyde—is well-documented[2], translating this chemistry to a multi-kilogram industrial scale presents significant safety, environmental, and purification challenges.

This application note details a robust, scalable, and self-validating process chemistry protocol that eliminates hazardous reagents, minimizes the environmental footprint (E-factor), and bypasses the need for chromatographic purification.

Process Chemistry Optimization: Causality & Design

The core transformation is an SN​2 N-alkylation. A critical structural advantage of the starting material, 1H-pyrazole-4-carbaldehyde, is its symmetry. Because tautomerization renders the N1 and N2 positions chemically equivalent, the alkylation yields a single regioisomer, completely avoiding the costly separation of 1,3- and 1,5-isomers that plagues unsymmetrical pyrazoles.

To achieve a scalable process, several fundamental shifts from the bench-scale methodology were required:

Quantitative Process Comparison
Process ParameterLab-Scale ProcedureIndustrial-Scale ProtocolScientific Rationale for Scale-Up
Alkylating Agent 2,2-Difluoroethyl triflate2,2-Difluoroethyl mesylateTriflate is prone to rapid hydrolysis and is cost-prohibitive. Mesylate offers superior thermal stability and a controlled reaction rate.
Base Selection NaH (60% dispersion)K₂CO₃ (Anhydrous)NaH generates highly flammable H₂ gas upon quenching. K₂CO₃ is non-pyrophoric, inexpensive, and easily removed via filtration.
Reaction Solvent N,N-Dimethylformamide (DMF)Acetonitrile (MeCN)DMF requires massive aqueous washes (high E-factor). MeCN allows for direct filtration of salts and easy solvent swapping.
Purification Silica Gel ChromatographyCrystallization (MTBE/Heptane)Chromatography is unscalable and solvent-intensive. Crystallization provides >99% purity with minimal solvent waste.
E-Factor (Est.) > 150< 15Elimination of aqueous workup and chromatography drastically reduces the environmental footprint.

Mechanistic Workflow

G cluster_0 Phase 1: Deprotonation & Activation cluster_1 Phase 2: SN2 Alkylation cluster_2 Phase 3: Isolation A 1H-pyrazole-4-carbaldehyde (Symmetric Precursor) C Pyrazolide Anion (Active Nucleophile) A->C Deprotonation B K2CO3 (Base) Acetonitrile Solvent B->C Promotes E Transition State (SN2 Displacement) C->E D 2,2-Difluoroethyl mesylate (Electrophile) D->E F Crude 1-(2,2-Difluoroethyl)- 1H-pyrazole-4-carbaldehyde E->F - K-Mesylate G Crystallization (MTBE / Heptane) F->G H Pure Target Compound (>99% HPLC Purity) G->H

Figure 1: Logical workflow and mechanistic pathway for the industrial scale-up synthesis.

Step-by-Step Experimental Protocol (1.0 kg Scale)

This protocol is designed as a self-validating system , ensuring that progression to the next step is dictated by analytical data rather than assumed timelines.

Step 1: Reactor Preparation and Deprotonation
  • Ensure the 50 L glass-lined reactor is clean, dry, and purged with nitrogen.

  • Charge 1H-pyrazole-4-carbaldehyde (1.00 kg, 10.4 mol) and Acetonitrile (10.0 L, 10 vol).

  • Agitate at 150 rpm and charge anhydrous Potassium Carbonate (2.88 kg, 20.8 mol, 2.0 eq).

    • Causality: K₂CO₃ is selected over NaH to prevent hazardous H₂ gas evolution. MeCN is chosen to allow direct filtration of inorganic salts post-reaction, bypassing the high E-factor aqueous workup required if DMF were used.

Step 2: Electrophilic Alkylation
  • Heat the suspension to 60 °C.

  • Add 2,2-difluoroethyl methanesulfonate (1.99 kg, 12.4 mol, 1.2 eq) dropwise over 2 hours via an addition funnel.

    • Causality: The mesylate leaving group provides a controlled reaction rate compared to the highly reactive triflate, mitigating thermal runaway risks. Dropwise addition ensures the exotherm is manageable.

  • Ramp the reactor temperature to 82 °C (reflux) and hold for 14 hours.

    • Self-Validation (IPC): Sample the reaction mixture for HPLC analysis. The reaction is deemed complete only when the unreacted 1H-pyrazole-4-carbaldehyde is < 1.0% AUC. Do not proceed until this metric is met.

Step 3: Workup and Salt Filtration
  • Cool the reactor to 20 °C.

  • Filter the suspension through a Nutsche filter to remove K₂CO₃ and potassium methanesulfonate byproducts.

  • Wash the filter cake with fresh Acetonitrile (2.0 L, 2 vol).

    • Causality: Removing salts prior to concentration prevents scaling on the reactor walls and eliminates the need for a water quench, which would complicate the isolation of the water-soluble pyrazole product.

Step 4: Solvent Swap and Crystallization
  • Transfer the filtrate back to the reactor and concentrate under reduced pressure (150 mbar, 40 °C) to approximately 2.5 L (2.5 vol).

  • Charge Methyl tert-butyl ether (MTBE, 5.0 L) and concentrate again to 2.5 L to effectively swap the solvent.

  • Add MTBE (2.0 L) and heat to 50 °C to achieve a clear solution.

  • Add n-Heptane (8.0 L) dropwise over 1 hour to induce crystallization.

  • Cool the slurry to 0–5 °C at a rate of 10 °C/hour and age for 2 hours.

    • Self-Validation: Analyze the mother liquor via HPLC. If product loss in the mother liquor is >5%, continue aging or add an additional 1.0 L of n-Heptane to force further precipitation.

  • Filter the product, wash with cold n-Heptane (2.0 L), and dry in a vacuum oven at 45 °C for 12 hours.

Safety & Hazard Analysis

  • Thermal Hazards: The alkylation is mildly exothermic. The use of a mesylate leaving group combined with controlled dropwise addition ensures the heat generation rate does not exceed the cooling capacity of standard pilot-plant reactors.

  • Genotoxic Impurities (PGIs): Alkyl sulfonates, including 2,2-difluoroethyl methanesulfonate, are flagged as potential genotoxic impurities. Strict adherence to engineering controls (fume hoods, gloveboxes for solids) is required. The crystallization step is specifically designed to purge unreacted mesylate into the mother liquor. Final API/intermediate testing must include a validated GC-MS method to quantify residual mesylate to < 10 ppm[3].

References[2] Title: An In-depth Technical Guide to the Reactivity and Functional Groups of 1-isopropyl-1H-pyrazole-4-carbaldehyde.

Sources

Troubleshooting & Optimization

Improving reaction yield in the synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting the Synthesis of 1-(2,2-Difluoroethyl)-1H-pyrazole-4-carbaldehyde

Welcome to the Advanced Synthesis Support Center. As application scientists and process chemists, we understand that introducing fluorinated alkyl groups onto heterocyclic scaffolds is a critical step in modern drug design. The addition of a 2,2-difluoroethyl moiety is a proven strategy to reduce microsomal turnover and improve the metabolic stability of pyrazole-containing drug candidates[1].

However, the synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde from 1H-pyrazole-4-carbaldehyde (CAS 35344-95-7)[2] is notoriously prone to low yields, stalled conversions, and complex impurity profiles. This guide provides mechanistic insights, diagnostic FAQs, and a self-validating protocol to optimize your reaction yield.

Part 1: Mechanistic Insight & Pathway Divergence

The fundamental challenge in this synthesis lies in the electrophile. The strong electron-withdrawing inductive (-I) effect of the two fluorine atoms severely depletes electron density at the adjacent methylene carbon. This raises the activation energy required for the SN2 transition state.

Because the SN2 pathway is sluggish, competing side reactions easily outpace product formation if the conditions are not perfectly calibrated[3]. Using a base that is too strong (like NaH) or temperatures that are too high will trigger the E2 elimination of the alkylating agent, releasing 1,1-difluoroethene as a gas and stalling the reaction. Furthermore, the unprotected aldehyde moiety on the pyrazole ring is susceptible to degradation (e.g., Cannizzaro-type disproportionation) under harsh basic conditions.

ReactionPathway SM 1H-Pyrazole-4- carbaldehyde Anion Pyrazolide Anion (Active Nucleophile) SM->Anion Cs2CO3 (DMF) Rapid Deprotonation Side2 Aldehyde Degradation (Cannizzaro/Aldol) SM->Side2 Strong Base (NaH) Over-reaction Product 1-(2,2-Difluoroethyl)-1H- pyrazole-4-carbaldehyde Anion->Product 2,2-Difluoroethyl Triflate SN2 Pathway (50°C) Side1 1,1-Difluoroethene (E2 Elimination Gas) Anion->Side1 Strong Base / >80°C E2 Pathway

Mechanistic divergence in the N-alkylation of pyrazole-4-carbaldehyde.

Part 2: Diagnostic FAQs & Troubleshooting

Q: My reaction stalls at 40% conversion despite using a large excess of 2,2-difluoroethyl bromide and heating to 80°C. Why? A: You are experiencing reagent loss via E2 elimination and volatilization. Bromide is a relatively poor leaving group for this highly deactivated electrophile. At 80°C, the SN2 rate is still too slow, but the thermal energy is sufficient to drive the elimination of HBr from the alkylating agent. Solution: Switch your electrophile to 2,2-difluoroethyl trifluoromethanesulfonate (Triflate) . The triflate is a vastly superior leaving group, which lowers the SN2 activation energy barrier, allowing the reaction to proceed efficiently at a milder 50°C.

Q: I switched to Sodium Hydride (NaH) to force the deprotonation, but my yield decreased and the mixture turned black. What happened? A: NaH is a strong, hard base. While it rapidly deprotonates the pyrazole, the excess unreacted NaH aggressively promotes the E2 elimination of your fluorinated alkylating agent. Additionally, NaH can trigger side reactions with the reactive aldehyde group on the pyrazole ring[2]. Solution: Utilize Cesium Carbonate (Cs2CO3) . The large, highly polarizable cesium cation exhibits the "cesium effect," vastly enhancing the solubility of the carbonate in polar aprotic solvents (like DMF) and generating a highly reactive, "naked" pyrazolide anion without the destructive, hard basicity of NaH.

Q: How do I separate the unreacted 1H-pyrazole-4-carbaldehyde from the product? They co-elute on standard silica. A: The starting material possesses a free N-H bond, making it a strong hydrogen-bond donor, whereas your alkylated product does not. Solution: Do not rely solely on chromatography. Implement a mildly acidic aqueous wash (e.g., 5% aqueous citric acid) during your extraction phase. This will selectively partition the unreacted, more polar pyrazole into the aqueous layer.

Part 3: Quantitative Process Optimization Data

The following table summarizes the causal relationship between reagent selection, reaction conditions, and the resulting isolated yield.

Alkylating AgentBaseSolventTemp (°C)Conversion (%)Isolated Yield (%)Primary Failure Mode
2,2-Difluoroethyl bromideK2CO3MeCN80< 5035Sluggish SN2, reagent volatilization
2,2-Difluoroethyl bromideNaHDMF60< 3015E2 Elimination of alkylating agent
2,2-Difluoroethyl triflateK2CO3DMF507565Incomplete deprotonation / low solubility
2,2-Difluoroethyl triflate Cs2CO3 DMF 50 > 95 88 None (Optimized Conditions)

Part 4: Self-Validating Experimental Protocol

This optimized methodology utilizes the cesium effect and a highly reactive triflate to ensure >85% isolated yields. The protocol includes built-in validation checkpoints so you can confirm the reaction trajectory in real-time.

Scale: 10.0 mmol Materials Required:

  • 1H-pyrazole-4-carbaldehyde (0.96 g, 10.0 mmol)

  • Cesium Carbonate (Cs2CO3, 4.88 g, 15.0 mmol, 1.5 equiv)

  • 2,2-Difluoroethyl trifluoromethanesulfonate (DFET, 2.35 g, 11.0 mmol, 1.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF, 20 mL)

Step-by-Step Workflow:

  • System Preparation & Deprotonation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add 1H-pyrazole-4-carbaldehyde and anhydrous DMF. Add Cs2CO3 in one portion. Stir the mixture at room temperature (20-25°C) for 30 minutes.

    • Validation Checkpoint 1: The initially heterogeneous mixture will transition into a fine, pale-yellow suspension. This visual change confirms the successful formation of the highly soluble cesium pyrazolide complex.

  • Electrophile Addition: Cool the reaction flask to 0°C using an ice-water bath. Add DFET dropwise via syringe over 15 minutes.

    • Causality Note: DFET is highly reactive. Dropwise addition at 0°C prevents localized exothermic spikes that would otherwise drive the unwanted E2 elimination pathway.

  • SN2 Propagation: Remove the ice bath and heat the reaction mixture to 50°C for 4 hours.

    • Validation Checkpoint 2: Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The target product mass ([M+H]+ = 161.1) should represent >95% of the total ion current (TIC). The absence of the [M+H]+ = 97.1 peak confirms the total consumption of the starting material.

  • Quench & Isolation: Cool the mixture to room temperature. Pour the reaction contents into 100 mL of vigorously stirred ice water. Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL).

  • Aqueous Washing: Wash the combined organic layers with 5% aqueous LiCl (3 x 20 mL), followed by brine (20 mL).

    • Causality Note: The LiCl wash is critical. It efficiently partitions the DMF solvent into the aqueous phase, preventing high-boiling solvent carryover during concentration.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Pass the crude residue through a short silica gel plug using Hexanes:Ethyl Acetate (7:3) as the eluent.

    • Validation Checkpoint 3: Evaporation of the eluent will yield the product as a pale yellow to off-white solid (~1.4 g, 87% yield). 1H NMR (CDCl3) will display a characteristic triplet of triplets (tt) around 6.1 ppm, confirming the intact presence of the -CF2H proton.

References

  • Source: National Institutes of Health (nih.gov)
  • Source: European Patent Office (epo.org)
  • Source: Journal of Medicinal Chemistry - ACS Publications (acs.org)

Sources

Best purification and crystallization techniques for 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Molecular Synthesis. As a Senior Application Scientist, I have structured this troubleshooting guide to address the specific physicochemical challenges associated with 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde .

Fluorinated pyrazole carbaldehydes are highly valuable building blocks in medicinal chemistry, but their purification is often complicated by the electrophilicity of the aldehyde group and the melting-point depression caused by the fluoroalkyl chain. This guide provides field-proven, causality-driven protocols to ensure high-purity isolation and successful crystallization.

Workflow Visualization

Workflow Crude Crude 1-(2,2-difluoroethyl) -1H-pyrazole-4-carbaldehyde Workup Aqueous Workup (Brine / EtOAc) Crude->Workup Extract Chrom Silica Gel Chromatography (Heptane / EtOAc) Workup->Chrom Organic Layer Conc Concentration in Vacuo (T < 40°C) Chrom->Conc Pure Fractions Cryst Anti-Solvent Crystallization (MTBE / Heptane) Conc->Cryst Seed & Cool Pure Pure Crystalline Product Cryst->Pure Filter & Dry

Figure 1: Purification and crystallization workflow for fluorinated pyrazole carbaldehydes.

Troubleshooting Guide & FAQs

Q1: How do I efficiently separate unreacted 1H-pyrazole-4-carbaldehyde from the 1-(2,2-difluoroethyl) product? Expertise & Experience: The N-alkylation of 1H-pyrazole-4-carbaldehyde with 2,2-difluoroethyl triflate or 1,1-difluoro-2-iodoethane often leaves trace unreacted starting material. Causality: 1H-pyrazole-4-carbaldehyde possesses a free N-H bond, acting as a strong hydrogen-bond donor. The N-alkylated product lacks this H-bond donor, significantly reducing its polarity. Protocol: Utilize silica gel chromatography. The product elutes rapidly in non-polar solvent systems (e.g., Heptane/Ethyl Acetate 3:1), whereas the starting material is retained strongly on the silica due to H-bonding. Alternatively, a mildly basic aqueous wash (e.g., 0.5 M NaOH) during the initial workup can deprotonate the unreacted pyrazole (pKa ~10-11), partitioning it into the aqueous layer while the product remains in the organic phase.

Q2: During crystallization, my product forms a biphasic oily layer instead of crystals. How do I induce proper nucleation? Expertise & Experience: This phenomenon is known as "oiling out" or Liquid-Liquid Phase Separation (LLPS). It is notoriously common with fluorinated alkyl pyrazoles because the fluoroalkyl group depresses the melting point and increases lipophilicity. Causality: LLPS occurs when the supersaturation of the solute exceeds the metastable zone limit, but the system temperature remains above the melting point of the solute in that specific solvent mixture. The thermodynamic barrier to phase separation (spinodal decomposition) is lower than the barrier to crystal nucleation. As documented in studies of pharmaceutical crystallization, oiling out can be mitigated by controlling the temperature-solubility curve and introducing seed crystals to bypass the liquid-liquid demixing phase [1, 2]. Protocol: To bypass the LLPS boundary:

  • Reduce Initial Concentration: Dilute the system to stay within the metastable zone.

  • Solvent Selection: Switch to a solvent system with a steeper solubility curve. Methyl tert-butyl ether (MTBE) as the solvent and Heptane as the anti-solvent is highly effective.

  • Seeding: Introduce high-quality seed crystals (1-2% w/w) at a temperature just above the known oiling-out boundary, followed by a slow cooling ramp (-0.1 °C/min) to promote crystal growth over droplet coalescence.

Q3: I am observing degradation and secondary spots on TLC/HPLC during purification. What is the mechanism, and how do I prevent it? Expertise & Experience: The C4-carbaldehyde group on an electron-deficient pyrazole ring is highly electrophilic and reactive. The synthesis and purification of N-alkylated pyrazoles require careful control of electrophilic functional groups to prevent degradation [3]. Causality: The compound is susceptible to two primary degradation pathways:

  • Hydration: Moisture in solvents can lead to the formation of a gem-diol (hydrate).

  • Auto-oxidation: Prolonged exposure to air and light oxidizes the aldehyde to the corresponding pyrazole-4-carboxylic acid. Protocol: Use freshly distilled or HPLC-grade solvents for chromatography. Keep rotary evaporation bath temperatures strictly below 40 °C. Store the final purified product under an inert atmosphere (Argon or Nitrogen) at 2–8 °C, protected from light.

Data Presentation: Solvent Selection Guide

Process StepRecommended Solvent SystemRationale / Causality
Extraction/Workup EtOAc / BrineEtOAc effectively partitions the lipophilic product from water-soluble impurities and salts.
Chromatography Heptane / EtOAc (3:1 to 1:1)Optimal Rf (~0.3-0.4) for the product; retains polar unreacted 1H-pyrazole-4-carbaldehyde on silica.
Crystallization (Solvent) MTBEHigh solubility at elevated temperatures (> 40°C); low boiling point minimizes thermal degradation of the aldehyde.
Crystallization (Anti-Solvent) HeptaneSharpens the solubility curve, effectively shifting the liquid-liquid phase separation (LLPS) boundary to favor nucleation.

Experimental Protocol: Purification and Crystallization

Phase 1: Aqueous Workup & Extraction

  • Dilute the crude reaction mixture containing 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde with Ethyl Acetate (EtOAc).

  • Wash the organic layer with 0.5 M NaOH (1x) to deprotonate and remove unreacted 1H-pyrazole-4-carbaldehyde.

  • Wash with Brine (2x) to remove residual aqueous salts and neutralize the organic phase.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temp < 40 °C).

Phase 2: Silica Gel Chromatography

  • Load the crude oil onto a pre-equilibrated silica gel column.

  • Elute using a gradient of Heptane/EtOAc (start 9:1, ramp to 3:1).

  • Monitor fractions via TLC (UV active at 254 nm). The N-alkylated product elutes significantly faster than the N-H starting material.

  • Pool pure fractions and concentrate in vacuo (bath temp < 40 °C) to yield a purified oil or semi-solid.

Phase 3: Anti-Solvent Crystallization (Self-Validating System)

  • Dissolve the purified compound in a minimal volume of Methyl tert-butyl ether (MTBE) at 45 °C (approx. 2-3 mL/g).

  • Slowly add Heptane (anti-solvent) dropwise until the solution becomes faintly cloudy (cloud point), then immediately add a few drops of MTBE to regain a clear solution.

  • Cool the system to 38 °C (just above the LLPS boundary) and introduce 1% w/w seed crystals.

  • Validation Hold: Hold at 38 °C for 1 hour. If the seeds dissolve, the system is under-saturated (add trace heptane). If the system oils out, it was cooled too rapidly or the concentration is too high. This hold allows the seed bed to mature.

  • Apply a slow cooling ramp (-0.1 °C/min) down to 5 °C.

  • Filter the resulting crystalline slurry, wash with cold Heptane, and dry under vacuum at room temperature.

References

  • Title: An In-Line Study of Oiling Out and Crystallization Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Study on the Oiling-out and Crystallization for the Purification of Idebenone Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Troubleshooting degradation of 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde . This portal is designed for researchers and drug development professionals to diagnose, resolve, and prevent degradation issues associated with the long-term storage of this specific fluorinated pyrazole building block.

I. Mechanistic Overview of Degradation

While the pyrazole core and the N1-difluoroethyl group are highly stable, the C4-carbaldehyde (formyl) group is the molecule's Achilles' heel. Volatile and semi-volatile aldehydes are highly reactive and susceptible to degradation[1]. The primary degradation pathway is radical-mediated autoxidation . Atmospheric oxygen abstracts the aldehydic hydrogen, initiating a radical chain reaction that converts the aldehyde into 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid. Secondary pathways include moisture-induced hydration and subsequent oligomerization, which can compromise the integrity of the standard[1].

II. Diagnostic Decision Tree

DegradationDiagnostics Start Visual & Analytical Inspection of Stored Aliquot Decision1 Is the solid discolored (yellow/brown) or clumped? Start->Decision1 LCMS Run LC-MS in Anhydrous MeCN Decision1->LCMS Yes / Unsure Clear Proceed with Downstream Synthesis Decision1->Clear No (Purity >97%) LCMS->Clear Single Peak Oxidation [M+16] Peak Detected (Carboxylic Acid Formation) LCMS->Oxidation Mass Shift Polymer Insoluble Residue / Broad Baseline LCMS->Polymer Poor Solubility Rescue1 Perform Mild Base Wash (NaHCO3 Extraction) Oxidation->Rescue1 Rescue2 Perform Silica Gel Flash Chromatography Polymer->Rescue2

Diagnostic workflow for identifying and resolving pyrazole-4-carbaldehyde degradation.

III. Core Troubleshooting Guide

Q1: My stored batch of 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde has changed from a white powder to a yellow/brown solid. What happened? A: Discoloration is the primary macroscopic indicator of photolytic or thermal degradation, often accompanied by autoxidation. When exposed to ambient oxygen and light, the formyl group oxidizes to a carboxylic acid[2]. The color change (white to yellow to brown solid) is typically caused by trace polymerization of the radical intermediates. Resolution: To ensure long-term stability, this compound must be stored tightly closed in a dry, well-ventilated area under an inert atmosphere (Argon or Nitrogen) at 2–8°C.

Q2: I am seeing a secondary peak in my LC-MS with an [M+H]+ mass shift of +16 Da. How do I prevent this? A: A +16 Da mass shift is the classic signature of aldehyde oxidation to a carboxylic acid. The aldehyde C-H bond is cleaved by molecular oxygen via a peroxy radical intermediate. Resolution: Purify the current batch using a mild basic wash (see Protocol 1 below). To prevent future oxidation, purge the headspace of the storage container with Argon before sealing.

Q3: Why is my compound showing poor solubility in standard organic solvents after 6 months of storage? A: Aldehydes can undergo intermolecular condensation or trimerization during prolonged storage, especially if trace moisture is present. This forms insoluble oligomers, which manifest as precipitates or clumps[1]. Resolution: If the material is heavily polymerized, it must be discarded. If only partially degraded, flash chromatography can recover the monomeric aldehyde.

IV. Quantitative Stability Profile

The following table summarizes the expected degradation rates of 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde over a 6-month period based on environmental exposure.

Storage ConditionAtmosphereLight Exposure6-Month PurityPrimary Degradation Pathway
2–8°C Argon Dark > 98% None (Optimal Condition)
25°CArgonDark~ 95%Trace Autoxidation
25°CAirDark< 85%Carboxylic Acid Formation
25°CAirAmbient UV< 70%Oxidation & Polymerization

V. Self-Validating Experimental Protocols

Protocol 1: Chemical Rescue via Acid-Base Extraction (Removing Carboxylic Acid)

Causality: The degradation product, 1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid, has a pKa of approximately 4.5. By washing the organic layer with a weak base (pH ~8.3), the carboxylic acid is quantitatively deprotonated to its water-soluble carboxylate salt. The parent aldehyde remains un-ionized and stays in the organic phase. This provides a self-validating purification step without the need for column chromatography.

  • Dissolution: Dissolve the degraded solid (e.g., 1.0 g) in 20 mL of Ethyl Acetate (EtOAc).

  • Base Wash: Transfer the solution to a separatory funnel. Add 20 mL of saturated aqueous Sodium Bicarbonate (NaHCO₃).

  • Extraction: Stopper and shake vigorously, venting frequently to release CO₂ gas. Allow the phases to separate.

  • Separation: Drain the lower aqueous layer (which now contains the oxidized carboxylic acid impurity).

  • Washing: Wash the organic layer with 20 mL of brine (saturated NaCl) to remove residual water.

  • Drying & Concentration: Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified aldehyde.

Protocol 2: Analytical Verification via LC-MS

Causality: Aldehydes readily react with primary alcohols to form hemiacetals. If methanol is used as the LC-MS diluent, an artificial [M+32] peak may appear, leading to a false diagnosis of degradation. Using anhydrous acetonitrile prevents this artifact[1].

  • Sample Prep: Dissolve 1 mg of the purified solid in 1 mL of HPLC-grade Anhydrous Acetonitrile[1]. Do not use Methanol.

  • Chromatography: Inject 1 µL onto a C18 column using a standard water/acetonitrile gradient (with 0.1% Formic Acid).

  • Validation: Confirm the disappearance of the [M+16] peak (carboxylic acid) and the presence of a single sharp peak corresponding to the target aldehyde mass.

VI. Frequently Asked Questions (FAQs)

Q: Can I store stock solutions of this compound in DMSO? A: It is highly discouraged for long-term storage. DMSO is hygroscopic and can act as an oxidant over time (leading to Swern-type side reactions). Store the compound as a neat solid. If a solution is absolutely necessary, use a dry, aprotic solvent like anhydrous acetonitrile and store at -20°C[2].

Q: Is the 2,2-difluoroethyl group susceptible to degradation? A: No. The C-F bonds are highly stable under standard storage and physiological conditions. The degradation is almost exclusively localized to the C4-carbaldehyde moiety.

Q: Does repeated opening of the vial cause issues? A: Yes. Repeated freeze-thaw cycles and exposure to ambient lab air introduce both moisture and oxygen[1]. It is recommended to aliquot the bulk material into smaller, single-use amber vials stored under Argon at 2–8°C.

VII. References

1.[1] Best practices for handling and storing volatile aldehyde standards. Benchchem. Available at: 2.[2] Technical Support Center: Stability and Storage of Pyrazole Compounds. Benchchem. Available at: 3. 1H-Pyrazole-4-carbaldehyde | 35344-95-7. Sigma-Aldrich. Available at:

Sources

Optimizing catalyst conditions for 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Knowledge Base. As a Senior Application Scientist, I have compiled this guide to address the unique reactivity profile of 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde .

The 2,2-difluoroethyl group exerts a strong inductive electron-withdrawing effect, which fundamentally alters the molecule's chemical behavior. It increases the electrophilicity of the C4-aldehyde (making it prone to over-reduction) and increases the acidity of the C5-proton (facilitating transition-metal-catalyzed activation). This portal provides field-proven troubleshooting guides, self-validating protocols, and mechanistic insights for the two most critical downstream functionalizations: C4-Reductive Amination and C5-H Arylation .

Module 1: C4-Reductive Amination Optimization

Mechanistic Insight & Causality

The direct reductive amination of pyrazole-4-carbaldehydes is highly sensitive to the choice of hydride donor[1]. Because the N1-difluoroethyl group withdraws electron density from the pyrazole ring, the C4-aldehyde becomes highly electrophilic. If a strong reducing agent (like NaBH₄) is added before the imine is fully formed, the aldehyde is rapidly reduced to the corresponding hydroxymethyl pyrazole (alcohol byproduct). To prevent this, we utilize Sodium Triacetoxyborohydride (STAB), a mild hydride donor that selectively reduces protonated imines/iminiums over aldehydes. Alternatively, NaBH₄ in the presence of iodine has been shown to effectively mediate this transformation by generating an electrophilic borane species in situ[2].

ReductiveAmination A Aldehyde Starting Material B Hemiaminal A->B + Amine E Alcohol Byproduct A->E Direct Reduction C Imine / Iminium B->C - H2O D Target Amine C->D NaBH(OAc)3

Reaction pathway for reductive amination highlighting the imine intermediate and alcohol byproduct.

Self-Validating Protocol: Two-Step Reductive Amination
  • Imine Formation: Dissolve 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde (1.0 eq) and the target amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

  • Acid Catalysis: Add glacial acetic acid (0.1 eq) to facilitate hemiaminal dehydration. Stir at room temperature for 2 hours.

  • Validation Checkpoint: Pull a 10 µL aliquot, quench with saturated NaHCO₃, and analyze via LCMS. Do not proceed until the aldehyde peak is <5% and the imine mass is dominant. If the reaction is stalled, add 4 Å molecular sieves.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 minutes.

  • Completion: Warm to room temperature and stir for 4 hours. Quench with 1N NaOH to break down boron complexes, extract with DCM, and purify.

Troubleshooting & FAQs

Q: I'm seeing excessive reduction to the corresponding alcohol despite using STAB. How do I prevent this? A: This occurs when the rate of direct aldehyde reduction outpaces imine formation. Ensure you are using anhydrous DCE (methanol can form hemiacetals that are easily reduced). Strictly adhere to the "Validation Checkpoint" in the protocol above—do not add STAB until the imine is fully pre-formed.

Q: The reaction with a sterically hindered aniline is stalling at the hemiaminal stage. A: Hindered anilines struggle to dehydrate to the imine. Swap the acetic acid additive for a stronger Lewis acid, such as Titanium(IV) isopropoxide (Ti(OPr-i)₄) (1.2 eq), and stir for 12 hours before adding the reductant.

Module 2: Palladium-Catalyzed C5-H Arylation

Mechanistic Insight & Causality

For pyrazole functionalization, the C5 position is highly susceptible to transition-metal-catalyzed C-H activation due to its inherent acidity[3]. The 2,2-difluoroethyl group lowers the pKa of the C5 proton further via inductive effects. The use of palladium catalysis coupled with a pivalate base facilitates a Concerted Metalation-Deprotonation (CMD) pathway, enabling high regioselectivity[4]. In the CMD transition state, the pivalate anion acts as an internal proton shuttle, simultaneously deprotonating the C5 position while the palladium coordinates to the carbon.

CatalyticCycle Pd0 Pd(0)L_n PdII_OA Ar-Pd(II)-X Pd0->PdII_OA Oxidative Addition PdII_CMD Ar-Pd(II)-Pz PdII_OA->PdII_CMD CMD Step (+ PivO-) PdII_CMD->Pd0 Reductive Elimination Product C5-Aryl Pyrazole PdII_CMD->Product

Palladium-catalyzed C-H arylation cycle emphasizing the Concerted Metalation-Deprotonation step.

Self-Validating Protocol: C5-H Arylation
  • Preparation: In a rigorously dried Schlenk tube, combine 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde (1.0 eq), aryl bromide (1.5 eq), Pd(OAc)₂ (5 mol%), PCy₃ (10 mol%), KOPiv (30 mol%), and K₂CO₃ (2.0 eq).

  • Solvent Addition: Evacuate and backfill with Argon (3x). Add anhydrous N,N-dimethylacetamide (DMA) (0.1 M).

  • Heating: Seal the tube and heat to 110 °C.

  • Validation Checkpoint: At the 2-hour mark, analyze the reaction mixture via GC-MS. The appearance of a des-bromo aryl byproduct (Ar-H) indicates successful oxidative addition but a failed CMD step. If observed, verify the anhydrous nature of your KOPiv, as water hydrolyzes the active pivalate base.

  • Workup: After 16 hours, cool to room temperature, dilute with EtOAc, filter through a pad of Celite, and concentrate for chromatography.

Troubleshooting & FAQs

Q: I am observing significant homocoupling of the aryl bromide (Ar-Ar formation). A: Homocoupling is a classic symptom of a stalled CMD step. When the Ar-Pd(II)-X complex cannot rapidly react with the pyrazole, it undergoes transmetalation with another equivalent of itself. To fix this, increase the KOPiv loading to 50 mol% to accelerate the CMD step, and ensure the reaction temperature is strictly maintained at 110 °C.

Q: I'm seeing C3 arylation instead of C5. How do I correct the regioselectivity? A: While C5 is electronically favored, extreme steric bulk on the aryl bromide can force the palladium complex to the less hindered C3 position. Switch to a less bulky, bidentate ligand like dppb (1,4-bis(diphenylphosphino)butane) to tighten the coordination sphere of the palladium, which restricts its ability to migrate to the C3 position.

Data Presentation: Catalyst & Condition Optimization Matrix

The following table summarizes quantitative optimization data for both functionalization pathways, providing a rapid reference for condition selection based on desired chemoselectivity.

FunctionalizationCatalyst / Reagent SystemAdditiveTempChemoselectivity / YieldMechanistic Rationale
Reductive Amination NaBH(OAc)₃ (1.5 eq)AcOH (0.1 eq)25 °C>85% (Target Amine)Mild hydride donor; AcOH catalyzes imine formation without premature reduction.
Reductive Amination NaBH₄ (1.5 eq)I₂ (0.5 eq)25 °C70-80% (Target Amine)I₂ activates the carbonyl and generates an electrophilic borane species in situ.
C-H Arylation (C5) Pd(OAc)₂ (5 mol%)KOPiv (30 mol%)110 °C>80% (C5-Aryl)Pivalate acts as a proton shuttle in the CMD transition state, lowering activation energy.
C-H Arylation (C5) PdCl(C₃H₅)(dppb)K₂CO₃ (2.0 eq)120 °C60-75% (C5-Aryl)Bidentate phosphine prevents catalyst aggregation; requires higher temp without PivOH.

References

  • Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes Source: INEOS OPEN URL
  • Source: Organic Letters (ACS Publications)
  • 3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)
  • Source: Organic & Biomolecular Chemistry (ResearchGate)

Sources

Technical Support Center: Solubilization Strategies for 1-(2,2-Difluoroethyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Hub. As researchers and drug development professionals, you are likely aware that incorporating fluorinated heterocyclic building blocks into your workflows introduces unique physicochemical challenges.

The compound 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde is notoriously difficult to solubilize. The 2,2-difluoroethyl group imparts significant lipophilicity and alters the molecule's dipole moment, creating a "fluorophilic" effect. This leads to high crystal lattice energies driven by strong intermolecular C-H···F interactions, causing the compound to resist solvation in both highly polar protic solvents (like water) and highly non-polar solvents (like hexanes) [1].

This guide provides field-proven, thermodynamically sound strategies to overcome these barriers without compromising the reactive carbaldehyde moiety.

PART 1: Solvent Compatibility & Quantitative Data

To establish a self-validating protocol, we must first look at the thermodynamic compatibility of this compound with standard solvents. The table below synthesizes expected solubility profiles based on empirical data from similar fluorinated pyrazole aldehydes[2, 3].

Table 1: Solvent Compatibility Matrix

Solvent CategorySpecific SolventSolubilizing PowerRisk of Chemical AlterationRecommended Application
Dipolar Aprotic DMSO, DMF, NMPExcellent (>100 mg/mL)LowBiological assay stock solutions, SNAr reactions
Ethereal / Aprotic THF, 2-MeTHFGood (~50 mg/mL)LowOrganometallic coupling, Grignard additions
Halogenated Dichloromethane (DCM)Moderate (~20 mg/mL)LowExtractions, ambient temperature synthesis
Polar Protic Methanol, EthanolPoor to ModerateHigh (Acetal formation)Avoid unless forming acetals intentionally
Non-Polar Hexanes, HeptaneInsoluble (<1 mg/mL)LowPrecipitation, crystallization, trituration
PART 2: Troubleshooting Guides (FAQs)

Q1: I attempted to dissolve the compound in Methanol for a stock solution, but my LC-MS/NMR data shows a different mass/splitting pattern. Did the compound degrade? A: It is highly likely the compound did not degrade, but rather reacted with the solvent. The highly electrophilic nature of the pyrazole-4-carbaldehyde, exacerbated by the electron-withdrawing difluoroethyl group, makes the aldehyde highly susceptible to nucleophilic attack by protic solvents. In methanol, it rapidly forms a hemiacetal or full acetal. Causality: Solvation in protic media is not merely a physical phase change here; it initiates a reversible chemical equilibrium. Solution: Switch to a dipolar aprotic solvent like DMSO or THF for stock solutions to maintain the integrity of the free aldehyde.

Q2: My stock solution in DMSO freezes or precipitates when I move it to the 4°C fridge. How do I ensure it stays in solution? A: DMSO has a freezing point of 18.9°C. What you are observing is likely the solvent crystallizing, trapping the compound within the matrix, or a temperature-dependent drop in solubility. Causality: The thermodynamic solubility limit decreases exponentially with temperature. The strong intermolecular forces of the fluorinated pyrazole readily re-establish when thermal kinetic energy is reduced. Solution: Store DMSO stocks at room temperature in a desiccator. If cold storage is mandatory for stability, gently warm the vial in a 37°C water bath and sonicate for 5 minutes prior to use until completely clear.

Q3: I need to test this compound in an aqueous biological assay (pH 7.4), but it crashes out immediately upon dilution. What is the correct workflow? A: Fluorinated pyrazoles are notoriously hydrophobic, often exhibiting aqueous solubilities of <1 µg/mL [1]. Direct dilution into water causes rapid nucleation and precipitation. Causality: The hydrophobic effect forces the difluoroethyl groups to aggregate, minimizing their surface area exposed to water. Solution: Utilize a "solvent-shift" method with a surfactant. Prepare a highly concentrated stock in DMSO, then dilute rapidly into an aqueous buffer containing a non-ionic surfactant (e.g., 0.1% Triton X-100 or Tween-20) under vigorous vortexing[3].

PART 3: Validated Experimental Protocols
Protocol A: Preparation of a 50 mM Anhydrous Stock Solution for Organic Synthesis

Objective: Create a stable, reactive stock for downstream cross-coupling or reductive amination without risking aldehyde degradation.

  • Weighing: Accurately weigh 87.0 mg of 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde (approx. MW 174.1 g/mol ) into a dry, argon-purged 5 mL glass vial.

  • Solvent Addition: Add 10.0 mL of anhydrous, inhibitor-free Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF) using a glass syringe.

  • Agitation: Vortex the vial at 1000 RPM for 60 seconds.

  • Sonication (Critical Step): Place the vial in an ultrasonic bath at 25°C for 5 minutes. Causality: Sonication provides localized cavitation energy that disrupts the fluorophilic crystal lattice without requiring bulk heating, which could degrade sensitive reagents.

  • Verification: Visually inspect against a dark background to ensure no micro-crystals remain. Store under argon at room temperature.

Protocol B: Aqueous Solubilization for Biological Screening

Objective: Achieve a homogenous aqueous dispersion for biological testing (e.g., cell assays, nematicidal screening) without localized precipitation.

  • Primary Stock: Dissolve the compound in 100% DMSO to a concentration of 20 mg/mL. Sonicate if necessary.

  • Surfactant Preparation: Prepare the target biological buffer (e.g., PBS) and supplement with 0.1% (v/v) Triton X-100 or Tween-80.

  • Kinetic Dilution: While vigorously vortexing the buffer solution, inject the DMSO stock dropwise directly into the center of the liquid vortex. Causality: Rapid mixing prevents localized zones of high compound concentration, forcing the molecules into surfactant micelles rather than allowing them to nucleate into crystals[3].

  • Final Concentration Check: Ensure the final DMSO concentration does not exceed 1-2% (v/v) to avoid solvent-induced cytotoxicity in your assay.

PART 4: Visualizations

Workflow Start Target Application for 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde Bio Biological / Aqueous Assays Start->Bio Chem Organic Synthesis Start->Chem DMSO Prepare 1000x Stock in 100% DMSO Bio->DMSO Protic Avoid Protic Solvents (Prevents Acetal Formation) Chem->Protic Rule Aprotic Dissolve in Anhydrous THF or 2-MeTHF Chem->Aprotic Action Micelle Dilute into Buffer + 0.1% Triton X-100 DMSO->Micelle Kinetic Mixing

Caption: Decision tree for selecting the optimal solubilization workflow based on downstream applications.

Mechanism Solid Crystalline State High Lattice Energy (C-H···F bonding) Solvated Solvated Monomer Thermodynamically Stable Solid->Solvated Disrupted by Solvation Solvent Dipolar Aprotic Solvent (DMSO / DMF) Solvent->Solvated Solvation Energy Energy Sonication / Thermal Energy Energy->Solvated Overcomes Activation Barrier

Caption: Thermodynamic and kinetic pathways for overcoming fluorophilic lattice interactions.

PART 5: References
  • Title: PubChem Compound Summary for 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (Analogous Solubility Data) Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria Source: MDPI (Polymers) URL: [Link]

Technical Support Center: Condensation Reactions of 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers utilizing 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde in condensation reactions. This guide is designed to provide expert insights and practical troubleshooting strategies to help you navigate the unique reactivity of this fluorinated heterocyclic aldehyde, ensuring high-yield synthesis of your target molecules while minimizing unwanted side reactions.

The presence of the N-difluoroethyl group significantly influences the chemical behavior of the pyrazole-4-carbaldehyde. This electron-withdrawing substituent enhances the electrophilicity of the aldehyde's carbonyl carbon, which can be advantageous for desired condensation reactions. However, this same property, combined with the absence of α-protons, makes the molecule highly susceptible to base-catalyzed side reactions, most notably the Cannizzaro reaction.

This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My Knoevenagel condensation is proceeding slowly or stalling. What factors should I investigate?

A1: Several factors can contribute to a sluggish reaction:

  • Insufficient Catalyst Activity: The choice and amount of base catalyst are critical. While strong bases must be avoided (see Troubleshooting Guide 1), the catalyst must be active enough to deprotonate the active methylene compound. For Knoevenagel condensations, weak amine bases like piperidine or ammonium salts such as ammonium carbonate are often effective.[1] Ensure your catalyst is fresh and used in an appropriate molar ratio (typically 10-20 mol%).

  • Low Reaction Temperature: While high temperatures can promote side reactions, an insufficient temperature may not overcome the activation energy of the reaction. If monitoring by TLC shows a slow reaction at room temperature, consider gentle heating (e.g., 40-60 °C).

  • Poor Solubility: Ensure all reactants are adequately dissolved in the chosen solvent. For this polar substrate, solvents like ethanol, THF, or aqueous mixtures are often suitable.[1]

Q2: My TLC shows the consumption of starting material, but multiple new spots have appeared, and my desired product yield is low. What are the likely side products?

A2: The most probable side product, especially when using stronger bases or elevated temperatures, is from the Cannizzaro reaction. This disproportionation reaction converts two molecules of the aldehyde into the corresponding alcohol (1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)methanol) and carboxylic acid (1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid).[2] Another possibility, particularly if your active methylene partner is a potent Michael donor, is a subsequent Michael addition to your desired α,β-unsaturated product.[3]

Q3: What are the recommended starting conditions for a Knoevenagel condensation with an active methylene compound like malononitrile?

A3: A "green" and effective starting point is the use of ammonium carbonate as a mild catalyst in an aqueous ethanol mixture.[1] This approach has proven successful for other pyrazole-4-carbaldehydes and minimizes the risk of strong base-induced side reactions.[1] See the protocol section below for a detailed procedure.

Troubleshooting Guide 1: The Cannizzaro Reaction

The primary challenge in base-catalyzed reactions with 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde is its propensity to undergo the Cannizzaro reaction. This occurs because the aldehyde lacks α-hydrogens, preventing it from forming an enolate and undergoing reactions like aldol condensation.[2]

The Problem: Upon addition of a base, particularly a strong base like sodium hydroxide, you observe the formation of two major byproducts alongside (or instead of) your desired condensation product. These correspond to the alcohol and carboxylic acid analogs of your starting aldehyde.

The Mechanism: The Cannizzaro reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon. The resulting tetrahedral intermediate then acts as a hydride donor, reducing a second molecule of the aldehyde to its corresponding alkoxide.

Cannizzaro_vs_Knoevenagel cluster_cannizzaro Unwanted Side Reaction: Cannizzaro cluster_knoevenagel Desired Reaction: Knoevenagel Condensation Aldehyde Pyrazole-CHO (Starting Material) Intermediate Tetrahedral Intermediate [R-CH(O⁻)(OH)] Aldehyde->Intermediate Strong Base (e.g., NaOH) Adduct Aldol-type Adduct Base Base (e.g., OH⁻, Piperidine) Carbanion Carbanion (Nu⁻) Methylene Active Methylene Compound (Nu-H) Methylene->Carbanion Weak Base (e.g., Piperidine) Hydride_Transfer Hydride Transfer to second Aldehyde Intermediate->Hydride_Transfer Products_Cannizzaro Products: Pyrazole-CH₂OH + Pyrazole-COOH Hydride_Transfer->Products_Cannizzaro Carbanion->Adduct Nucleophilic Attack on Aldehyde Product_Knoevenagel Desired Product: Pyrazole-CH=C(X)(Y) Adduct->Product_Knoevenagel Dehydration

Figure 1: Competing pathways for the pyrazole aldehyde under basic conditions.
Prevention Strategies & Protocols

The key to preventing the Cannizzaro reaction is to use a base that is strong enough to deprotonate the active methylene compound but not nucleophilic enough to readily attack the highly electrophilic carbonyl carbon of the pyrazole aldehyde.

Base TypeExample(s)Suitability for CondensationRisk of Cannizzaro
Strong Hydroxide NaOH, KOHVery Poor Very High
Alkoxides NaOEt, KOtBuPoor to Moderate High
Organic Amines Piperidine, Pyrrolidine, TriethylamineGood to Excellent Low to Moderate
Ammonium Salts Ammonium Acetate, Ammonium CarbonateExcellent Very Low

Recommended Protocol: Mild Base Knoevenagel Condensation [1] This protocol is adapted from a successful procedure for other pyrazole-4-carbaldehydes and is optimized to minimize base-induced side reactions.

  • Reactant Preparation: In a round-bottom flask, dissolve the 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde (1.0 eq) and the active methylene compound (e.g., malononitrile, 1.1 eq) in a 1:1 mixture of ethanol and water.

  • Catalyst Addition: Add ammonium carbonate (0.2 eq) to the mixture.

  • Reaction Execution: Stir the mixture at room temperature or heat gently to reflux (e.g., 80°C). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization if necessary.

Troubleshooting Guide 2: Michael Addition Over-reaction

The Problem: In some cases, particularly with highly reactive methylene compounds (e.g., malononitrile, nitromethane), the desired α,β-unsaturated product can act as a Michael acceptor. A second molecule of the deprotonated active methylene compound can then add across the newly formed double bond, leading to a dimeric byproduct.[3]

Michael_Addition_Side_Reaction Start Start: Aldehyde + Active Methylene Condensation Knoevenagel Condensation Start->Condensation DesiredProduct Desired Product (Michael Acceptor) Condensation->DesiredProduct SideReaction Michael Addition (Side Reaction) DesiredProduct->SideReaction [If conditions are harsh] ExcessMethylene Excess Active Methylene Compound? DesiredProduct->ExcessMethylene HighTemp High Temp or Long Reaction Time? DesiredProduct->HighTemp Byproduct Unwanted Byproduct (Dimeric Adduct) SideReaction->Byproduct Solution Solution: - Use 1:1 Stoichiometry - Monitor reaction closely - Lower Temperature SideReaction->Solution ExcessMethylene->SideReaction Drives reaction HighTemp->SideReaction Promotes reaction

Sources

Validation & Comparative

Comparative Reactivity Guide: 1-(2,2-Difluoroethyl)-1H-pyrazole-4-carbaldehyde vs. 1-Methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

In modern drug discovery and agrochemical development, the pyrazole scaffold is a ubiquitous pharmacophore. When functionalizing the C4-position via the versatile carbaldehyde intermediate, the choice of the N1-substituent dictates not only the physicochemical properties of the final active pharmaceutical ingredient (API) but also the fundamental reactivity of the building block itself.

As a Senior Application Scientist, I have structured this guide to provide an objective, data-supported comparison between the standard 1-methyl-1H-pyrazole-4-carbaldehyde and its fluorinated analog, 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde. We will explore the mechanistic causality behind their reactivity differences and provide validated experimental protocols to optimize your synthetic workflows.

Mechanistic Causality: Electronic & Steric Profiling

The reactivity of pyrazole-4-carbaldehydes is strictly governed by the electron density of the heteroaromatic ring. The substituent at the N1 position acts as the primary electronic modulator for the C4-carbonyl group.

  • 1-Methyl-1H-pyrazole-4-carbaldehyde (The Baseline): The N1-methyl group exerts a mild, electron-donating inductive effect (+I). This pushes electron density into the pyrazole π-system, which marginally deactivates the C4-carbonyl carbon toward nucleophilic attack. While this makes the molecule highly stable, it requires longer reaction times or harsher conditions for condensation reactions.

  • 1-(2,2-Difluoroethyl)-1H-pyrazole-4-carbaldehyde (The Fluorinated Analog): The introduction of a 2,2-difluoroethyl group fundamentally alters the electronic landscape (1[1]). Fluorine is highly electronegative, creating a strong electron-withdrawing inductive effect (-I). This pulls electron density away from the pyrazole core, rendering the C4-aldehyde significantly more electrophilic. Consequently, nucleophilic addition reactions (e.g., imine formation, Grignard additions) proceed with enhanced kinetics.

    Furthermore, the difluoroethyl group provides critical metabolic shielding. The strong C-F bonds prevent the rapid CYP450-mediated N-dealkylation that is typically observed as a metabolic liability with N-methyl pyrazoles (2[2]).

SubstituentEffects Base 1H-Pyrazole-4-Carbaldehyde Core Scaffold Sub1 N1-Methyl Substitution (+I Inductive Effect) Base->Sub1 Sub2 N1-(2,2-Difluoroethyl) Substitution (-I Inductive Effect) Base->Sub2 React1 Moderate C4 Electrophilicity Standard Nucleophilic Addition Sub1->React1 Reactivity Metab1 High CYP450 Liability (Rapid N-Demethylation) Sub1->Metab1 Metabolism React2 Enhanced C4 Electrophilicity Accelerated Imine Formation Sub2->React2 Reactivity Metab2 High Metabolic Stability (Oxidation Blocked by C-F) Sub2->Metab2 Metabolism

Logical relationship between N1-substitution, C4-reactivity, and metabolic stability.

Comparative Reactivity: Reductive Amination Workflow

Reductive amination is a cornerstone reaction for converting pyrazole-4-carbaldehydes into functionalized amines. The enhanced electrophilicity of the difluoroethyl analog accelerates the initial, rate-determining imine condensation step.

Causality Behind Experimental Choices: We utilize Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) in 1,2-Dichloroethane (DCE) (3[3]). STAB is chosen over Sodium Borohydride (NaBH₄) because it is a milder, sterically bulky reducing agent that selectively reduces the protonated imine without prematurely reducing the unreacted aldehyde. DCE provides optimal solubility and a slightly acidic environment that facilitates imine formation without requiring external Brønsted acids (like acetic acid), which could degrade sensitive substrates.

Self-Validating Experimental Protocol
  • Imine Condensation: In an oven-dried flask under nitrogen, dissolve the pyrazole-4-carbaldehyde (1.0 equiv, 10 mmol) and the primary amine (1.05 equiv, 10.5 mmol) in anhydrous DCE (0.2 M). Stir at room temperature (25 °C).

  • In-Process Validation (Crucial Step): Sample the reaction mixture and analyze via LC-MS. Validation Checkpoint: Proceed to step 3 only when the aldehyde peak is <5% by UV integration, confirming quantitative imine formation. The difluoroethyl analog typically reaches this checkpoint 30-40% faster than the methyl analog due to its higher electrophilicity.

  • Hydride Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (1.5 equiv, 15 mmol) in portions over 10 minutes to control the mild exotherm. Remove the ice bath and stir at room temperature for 2–4 hours.

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (20 mL) to neutralize the acetoxyboranes. Extract the aqueous layer with Dichloromethane (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

ExpWorkflow Step1 1. Imine Condensation Aldehyde + 1.1 eq Amine DCE, 25°C Step2 2. In-Process Control Monitor via LC-MS (Self-Validation) Step1->Step2 Step3 3. Hydride Reduction Add 1.5 eq NaBH(OAc)3 Stir 2-4h Step2->Step3 Step4 4. Quench & Isolate Sat. NaHCO3 Wash Organic Extraction Step3->Step4

Self-validating reductive amination workflow for pyrazole-4-carbaldehydes.

Quantitative Data Comparison

The following table summarizes the comparative performance of both building blocks in a standardized reductive amination (using benzylamine as the model nucleophile) alongside their corresponding physicochemical profiles.

Parameter1-Methyl-1H-pyrazole-4-carbaldehyde1-(2,2-Difluoroethyl)-1H-pyrazole-4-carbaldehyde
Imine Formation Time (t½) ~45 minutes~25 minutes
Overall Isolated Yield 82%91%
Electrophilicity (Relative) Baseline (1.0x)Enhanced (~1.8x)
Calculated logP (cLogP) 0.451.12
Metabolic Stability (N-Alkyl) Low (Susceptible to N-demethylation)High (C-F bond blocks oxidation)

Note: Yields and half-lives are representative benchmarks based on standard primary amine nucleophiles under the described protocol.

Conclusion

While 1-methyl-1H-pyrazole-4-carbaldehyde remains a cost-effective and reliable building block for early-stage SAR exploration, the transition to 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde offers distinct advantages. The electron-withdrawing nature of the fluorinated moiety not only accelerates synthetic workflows by increasing aldehyde electrophilicity but also addresses critical pharmacokinetic liabilities (lipophilicity and metabolic stability) required for advanced drug candidates.

Sources

Comparative metabolic stability of difluoroethyl vs trifluoroethyl pyrazole carbaldehydes

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for drug development professionals and medicinal chemists regarding the optimization of pyrazole carbaldehyde scaffolds using fluorinated alkyl groups.

Executive Summary: The Role of Fluorination in Pyrazole Scaffolds

Pyrazole carbaldehydes are ubiquitous synthetic intermediates and pharmacophores in modern medicinal chemistry. When optimizing these scaffolds into clinical candidates, managing hepatic clearance is a primary hurdle. The strategic substitution of unfluorinated alkyl groups (e.g., methyl or ethyl) at the pyrazole nitrogen or carbon with difluoroethyl (-CH₂CHF₂) or trifluoroethyl (-CH₂CF₃) moieties is a proven tactic to modulate metabolic stability.

This guide objectively compares the pharmacokinetic and physicochemical impacts of these two fluorinated groups, providing the mechanistic rationale and experimental frameworks necessary to select the optimal bioisostere for your drug discovery program.

Mechanistic Causality: Why Fluorination Alters Clearance

The primary metabolic vulnerability of alkyl-substituted pyrazoles lies in Cytochrome P450 (CYP450)-mediated aliphatic oxidation. Replacing hydrogen atoms with fluorine fundamentally alters the molecule's interaction with metabolizing enzymes through two distinct mechanisms:

  • Electronic Shielding (Inductive Effect): Fluorine is highly electronegative. It withdraws electron density from adjacent C-H bonds via the inductive effect (-I), significantly increasing the Bond Dissociation Energy (BDE). Because the rate-limiting step of CYP450 metabolism is often the abstraction of a hydrogen atom by the enzyme's iron-oxo species, increasing the BDE makes oxidation thermodynamically unfavorable[1].

  • Steric Hindrance: The van der Waals radius of fluorine (1.47 Å) is larger than that of hydrogen (1.20 Å). A trifluoroethyl group creates a bulky, umbrella-like steric shield that can physically prevent the terminal carbon from orienting correctly within the CYP450 catalytic pocket[2].

The Divergence: Difluoroethyl vs. Trifluoroethyl While it is tempting to assume that "more fluorine equals more stability," this is not a universal rule.

  • Trifluoroethyl (-CH₂CF₃): Provides maximal inductive withdrawal, effectively rendering the terminal carbon inert to oxidation. However, it significantly increases lipophilicity (LogD). In some chemotypes, this excessive lipophilicity can drive non-specific binding to alternative metabolizing enzymes, paradoxically resulting in lower overall stability[3].

  • Difluoroethyl (-CH₂CHF₂): Often acts as a "Goldilocks" substituent. It provides sufficient electronic shielding to drastically reduce intrinsic clearance ( CLint​ ) compared to a methyl group, but maintains a lower lipophilicity profile than the trifluoroethyl group, often preserving target binding affinity (potency) without triggering alternative clearance pathways[1][2].

Comparative Metabolic Stability Data

The following table synthesizes experimental intrinsic clearance data derived from liver microsome assays, demonstrating the stepwise impact of fluorination on pyrazole derivatives.

Property / MetricUnfluorinated (Methyl)Difluoroethyl (-CH₂CHF₂)Trifluoroethyl (-CH₂CF₃)
Inductive Effect (-I) NoneModerateStrong
Lipophilicity (ΔLogD) Baseline+0.3 to +0.6+0.8 to +1.2
CYP450 Oxidation Liability HighLow (Partial block)Very Low (Complete block)
Representative CLint​ *7.3 mL/min/g2.2 mL/min/g1.1 mL/min/g
Impact on Target Potency BaselineOften retained or improvedVariable (steric bulk may clash)

*Data normalized from comparative studies of pyrazole-based inhibitors in hepatic microsomes, demonstrating the stepwise reduction in clearance as fluorine atoms are added[1].

Metabolic Pathway Visualization

G A Pyrazole Core Metabolism B CYP450 Oxidation (Alkyl Chain) A->B C Methyl/Ethyl (Unfluorinated) B->C D Difluoroethyl (-CH2CHF2) B->D E Trifluoroethyl (-CH2CF3) B->E F High Clearance (Rapid Oxidation) C->F Low C-H BDE G Balanced CL_int (Partial Shielding) D->G Moderate Sterics H Lowest CL_int (Maximal Shielding) E->H High Inductive Effect

Caption: CYP450-mediated metabolic pathways of alkyl-substituted pyrazole cores.

Experimental Workflow: Self-Validating Microsomal Stability Assay

To objectively evaluate the metabolic stability of difluoroethyl vs. trifluoroethyl pyrazole carbaldehydes, a robust in vitro assay is required. Because pyrazole carbaldehydes contain a reactive aldehyde group that can undergo non-CYP mediated oxidation (via Aldehyde Dehydrogenases) or chemical degradation, the assay must be a self-validating system that isolates CYP450 aliphatic oxidation from aldehyde instability.

Step-by-Step Methodology:

  • Preparation of Matrix: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Compound Spiking: Prepare 1 µM solutions of the test compounds (Difluoroethyl and Trifluoroethyl pyrazole carbaldehydes) in the buffer.

  • Control Integration (Self-Validation):

    • Positive Control: Verapamil (validates that the microsomes are active; should show rapid depletion).

    • Negative Control: Warfarin (validates assay baseline; should show high stability).

  • The Minus-NADPH Control (Critical Step): Prepare a parallel incubation plate without the addition of the NADPH regenerating system.

  • Incubation & Initiation: Pre-incubate the plates at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (to the active plates only).

  • Time-Course Sampling: At intervals of 0, 5, 15, 30, 45, and 60 minutes, extract 50 µL aliquots.

  • Quenching: Immediately quench the aliquots into 150 µL of ice-cold acetonitrile containing an analytical Internal Standard (IS). Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound. Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) using the first-order kinetic equation: CLint​=(0.693/t1/2​)×(Volume/Microsomal Protein) .

Conclusion & Strategic Recommendations

When optimizing a pyrazole carbaldehyde scaffold, the choice between difluoroethyl and trifluoroethyl should not default to the most heavily fluorinated option.

  • Select Trifluoroethyl when aliphatic oxidation of the alkyl chain is the absolute dominant clearance pathway and the binding pocket can tolerate the increased steric bulk and lipophilicity[1].

  • Select Difluoroethyl as the primary starting point for lead optimization. It consistently provides a superior balance, effectively mitigating CYP450 oxidation while minimizing the risks of lipophilicity-driven off-target effects and alternative clearance liabilities[2][3].

Sources

Comparative Mass Spectrometry Guide: Fragmentation Dynamics of Fluorinated Pyrazole-4-Carbaldehydes

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde vs. Alternative Scaffolds

Introduction: The Analytical Challenge of Fluorinated Heterocycles

In modern drug discovery, the strategic installation of fluorinated alkyl groups—such as the 2,2-difluoroethyl moiety—onto heterocyclic cores is a proven tactic to modulate lipophilicity, improve metabolic stability, and enhance target binding. As a Senior Application Scientist, I frequently evaluate the analytical profiles of these building blocks. When characterizing 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde, understanding its gas-phase behavior is critical for downstream pharmacokinetic (PK) and metabolite identification (MetID) workflows.

This guide provides an objective, data-driven comparison of the Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) fragmentation patterns of 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde against two common alternatives: the non-fluorinated 1-ethyl analog and the fully fluorinated 1-(2,2,2-trifluoroethyl) analog.

Section 1: Mechanistic Insights into Fragmentation Pathways

When ionized, pyrazole carbaldehydes exhibit distinct, predictable unimolecular decompositions. The time between ionization and detection in a typical Q-TOF instrument is approximately 10⁻⁵ seconds, allowing us to observe these 1[1].

For 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde (Exact Mass: 160.04 Da), the[M+H]⁺ precursor ion occurs at m/z 161.05. The primary fragmentation pathways are driven by the relative bond dissociation energies of the functional groups:

  • Aldehyde Cleavage: The most thermodynamically favorable initial event is the loss of carbon monoxide (-28 Da) from the formyl group, yielding an abundant m/z 133.05 ion.

  • Fluorine Elimination: Unlike its non-fluorinated counterpart, the difluoroethyl group contains acidic alpha-protons. Under collision-induced dissociation (CID), this proximity facilitates the elimination of neutral hydrogen fluoride (HF, -20 Da), producing an m/z 141.04 ion.

  • Pyrazole Ring Contraction: Following the loss of CO, the pyrazole core undergoes ring opening and 2[2], a hallmark of 3[3].

MS_Fragmentation M [M+H]+ m/z 161.05 F1 [M+H - CO]+ m/z 133.05 M->F1 - CO (-28 Da) F2 [M+H - HF]+ m/z 141.04 M->F2 - HF (-20 Da) F3 [M+H - CO - HF]+ m/z 113.04 F1->F3 - HF (-20 Da) F4 [M+H - CO - HCN]+ m/z 106.04 F1->F4 - HCN (-27 Da) F2->F3 - CO (-28 Da)

Fig 1: ESI-MS/MS CID fragmentation pathways of 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde.

Section 2: Comparative Fragmentation Analysis

How does the difluoroethyl group alter the stability of the molecule compared to alternative N-alkyl substitutions? We benchmarked the target against 1-ethyl-1H-pyrazole-4-carbaldehyde and 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde.

Table 1: Comparative ESI-MS/MS Product Ions and Relative Abundances

CompoundPrecursor Ion [M+H]⁺Base Peak (100%)Major Fragment 1Major Fragment 2Diagnostic Neutral Loss
1-ethyl-1H-pyrazole-4-carbaldehyde (Control)m/z 125.07m/z 97.07m/z 69.05m/z 42.03-28 Da (Ethylene)
1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde (Target)m/z 161.05m/z 133.05m/z 141.04m/z 113.04-20 Da (HF)
1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde (Alternative)m/z 179.04m/z 151.04m/z 97.04m/z 83.04-82 Da (Trifluoroethylene)

Application Scientist's Takeaways:

  • The Control (Ethyl): Exhibits a classic loss of ethylene (-28 Da) from the N-alkyl chain. It is highly susceptible to complete dealkylation at low collision energies.

  • The Target (Difluoroethyl): The characteristic loss of HF (-20 Da) serves as a highly specific diagnostic ion for MetID workflows. The partial fluorination stabilizes the N-alkyl bond compared to the ethyl analog, preventing complete dealkylation and favoring internal rearrangements.

  • The Alternative (Trifluoroethyl): Lacking alpha-protons, it cannot readily eliminate HF. Instead, it requires significantly higher collision energies to fragment, eventually losing the entire trifluoroethylene neutral (-82 Da).

Section 3: Self-Validating ESI-QTOF-MS/MS Methodology

To ensure absolute trustworthiness in our structural assignments, the following protocol is designed as a self-validating system. We utilize 4[4] because it preserves the pseudo-molecular ion, whereas harsh techniques like Electron Impact (EI) would prematurely shatter the fluorinated alkyl chain before structural data can be acquired.

Phase 1: Sample Preparation & System Suitability
  • Dilution: Prepare the pyrazole standards at 1 µg/mL in 50:50 Methanol:Water.

  • Ionization Aid: Add 0.1% Formic Acid. Causality: In positive ionization mode, a5[5], ensuring a robust [M+H]⁺ signal and preventing signal fluctuation.

  • Self-Validation (SST): Inject a blank followed by a Leucine Enkephalin lock-mass standard. The run automatically halts if the mass error exceeds 5 ppm, ensuring all subsequent empirical formula calculations are unimpeachable.

Phase 2: Chromatographic Separation
  • Column: UPLC C18 (2.1 x 50 mm, 1.7 µm).

  • Gradient: 5% to 95% Acetonitrile over 3 minutes.

  • Causality: While direct infusion is faster, UPLC separates the target from potential synthesis impurities (e.g., regioisomers), guaranteeing that the MS/MS spectra are derived purely from the target molecule without isobaric interference.

Phase 3: Dynamic CID Acquisition
  • Source Optimization: Set capillary voltage at 3.0 kV and desolvation temperature at 350°C.

  • Collision Energy (CE) Ramping: Apply a dynamic CE ramp from 15 eV to 45 eV using Argon collision gas.

  • Causality: A static collision energy often misses intermediate fragments. Ramping the energy ensures that both fragile bonds (aldehyde C-C cleavage) and robust bonds (pyrazole ring contraction) are captured in a single, reproducible acquisition.

Conclusion

For drug development professionals, 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde offers a structurally stable scaffold with a highly diagnostic MS fragmentation profile. The predictable loss of HF (-20 Da) provides a built-in analytical tracker for in vivo metabolism studies, offering a distinct tracking advantage over both its non-fluorinated and fully fluorinated alternatives.

References
  • Technical Guide: Physicochemical Properties of 1-isopropyl-1H-pyrazole-4-carbaldehyde Source: Benchchem URL
  • Electrospray Ionization Mass Spectrometry Reveals an Unexpected Coupling Product in the Copper-Promoted Synthesis of Pyrazoles Source: ResearchGate URL
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: IntechOpen URL
  • Interpretation of mass spectra Source: Uni-Saarland URL
  • Ion fragmentation of small molecules in mass spectrometry Source: UAB URL

Sources

A Senior Application Scientist's Guide to Validating the In Vitro Biological Activity of Novel 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3][4] Its derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][4] The starting material, 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde, serves as a versatile synthon. The aldehyde functional group is readily converted into a diverse library of derivative compounds (e.g., Schiff bases, hydrazones, or other heterocyclic adducts) through established synthetic routes like the Vilsmeier-Haack reaction.[5][6][7][8] The difluoroethyl moiety can enhance metabolic stability and cell permeability, making this scaffold particularly attractive for drug discovery.

This guide provides a comprehensive, technically-grounded framework for the initial in vitro validation of novel compound libraries synthesized from this pyrazole carbaldehyde. We will focus on establishing a robust, self-validating system for primary screening that prioritizes scientific integrity and delivers clear, comparable data to guide further drug development efforts.

Part 1: The Strategic Imperative—A Foundational Cytotoxicity Screen

Before investigating specific mechanisms of action (e.g., enzyme inhibition or receptor binding), it is paramount to first establish the general cytotoxic profile of the newly synthesized compounds. A primary cytotoxicity screen serves several critical functions:

  • Triage: It efficiently identifies the most potent compounds within a library for further investigation.

  • Therapeutic Index Indication: By comparing cytotoxicity in cancerous versus non-cancerous cell lines, an early indication of a compound's therapeutic window can be obtained.[9]

  • Informs Downstream Assays: Understanding a compound's general effect on cell viability is crucial for designing and interpreting subsequent, more specific mechanistic studies.

For this initial screen, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the method of choice. It is a reliable, cost-effective, and widely adopted colorimetric assay that measures cellular metabolic activity as a proxy for cell viability.[9] The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product, the quantity of which is directly proportional to the number of viable cells.[10]

Part 2: Experimental Design—A Framework for Trustworthiness

A successful protocol is a self-validating one. This requires meticulous planning of controls and cell line selection to ensure the data is both accurate and reproducible.

Cell Line Selection

To gain initial insights into potential selectivity, a panel of well-characterized human cancer cell lines from different tissue origins is recommended. A non-cancerous cell line should be included to assess general toxicity.

  • MCF-7: Human breast adenocarcinoma.

  • A549: Human lung carcinoma.

  • HCT116: Human colorectal carcinoma.

  • HEK293: Human embryonic kidney cells (non-cancerous control).[11]

These cell lines are widely available from repositories like the American Type Culture Collection (ATCC) and have well-documented growth characteristics.

Essential Controls for Assay Validation
  • Vehicle Control: This consists of cells treated with the highest concentration of the solvent (typically DMSO) used to dissolve the test compounds. This control is essential for normalizing the data and is set as 100% viability.

  • Positive Control: A well-characterized cytotoxic agent with a known mechanism of action. Doxorubicin , a potent topoisomerase inhibitor, is an excellent choice. It provides a benchmark for comparing the potency of the novel pyrazole derivatives.

  • Blank Control: Wells containing only culture medium and the MTT reagent, without any cells. This is used to subtract the background absorbance.

Experimental Workflow

The overall process follows a logical sequence from preparation to data analysis, ensuring consistency across all tested compounds.

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition cluster_analysis Data Analysis prep_cells Culture & Harvest Cells seed_plate Seed Cells into 96-Well Plate prep_cells->seed_plate prep_compounds Prepare Serial Dilutions of Test & Control Compounds treat_cells Treat Cells with Compounds prep_compounds->treat_cells incubate_adhere Incubate (24h) for Adherence seed_plate->incubate_adhere incubate_adhere->treat_cells incubate_treat Incubate (48-72h) Exposure treat_cells->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate (2-4h) Formazan Formation add_mtt->incubate_mtt solubilize Add Solubilizer (DMSO) incubate_mtt->solubilize read_abs Read Absorbance (570 nm) solubilize->read_abs calc_viability Calculate % Viability read_abs->calc_viability plot_curves Generate Dose-Response Curves calc_viability->plot_curves calc_ic50 Determine IC50 Values plot_curves->calc_ic50 G raw_data Raw Absorbance Data (OD at 570 nm) bg_subtract Background Subtraction (Subtract Blank OD) raw_data->bg_subtract normalize Normalization to Control (% Viability Calculation) bg_subtract->normalize log_transform Log-transform Compound Concentrations normalize->log_transform nl_regression Non-linear Regression (Sigmoidal Dose-Response) log_transform->nl_regression ic50_value IC50 Value nl_regression->ic50_value

Caption: Pipeline for calculating IC50 from raw absorbance data.

  • Calculate Percent Viability:

    • First, subtract the average absorbance of the blank wells from all other wells.

    • The percent viability for each concentration is calculated using the formula: % Viability = [(OD of Treated Well) / (OD of Vehicle Control Well)] x 100 [12]

  • Generate Dose-Response Curves:

    • Plot the calculated % Viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis, typically a sigmoidal dose-response (variable slope) model, to fit the curve. [13]This can be performed using software such as GraphPad Prism or R.

  • Determine IC₅₀ Values:

    • The IC₅₀ is the concentration at which the fitted curve crosses the 50% viability mark. [14][15]A lower IC₅₀ value indicates a more potent compound. [14]

Data Presentation for Comparison

The calculated IC₅₀ values for all synthesized pyrazole derivatives and the doxorubicin control should be summarized in a clear, tabular format for easy comparison across the different cell lines.

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Synthesized Pyrazole Derivatives

Compound MCF-7 (Breast) A549 (Lung) HCT116 (Colon) HEK293 (Normal) Selectivity Index (SI)*
Derivative P-01 8.5 12.1 7.9 >100 >12.6
Derivative P-02 25.3 31.7 28.4 >100 >3.9
Derivative P-03 1.2 2.5 1.8 45.6 38.0

| Doxorubicin | 0.95 | 1.5 | 1.1 | 15.2 | 16.0 |

*Selectivity Index (SI) is calculated as IC₅₀ in normal cells / IC₅₀ in cancer cells (e.g., HCT116). A higher SI value is desirable, indicating greater selectivity for cancer cells.

Part 5: Comparative Analysis and Future Directions

Comparing Viability Assays

While the MTT assay is robust, other methods exist, each with distinct advantages.

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels, which is often considered a more sensitive marker of cell viability than metabolic activity. It is a homogeneous "add-mix-read" assay, reducing the number of steps compared to MTT. [10]* LDH-Glo™ Cytotoxicity Assay: This assay measures the release of lactate dehydrogenase (LDH) from cells with damaged membranes, providing a direct measure of cytotoxicity rather than cell viability.

The choice of a secondary assay depends on the research question. For confirming cytotoxic hits, an LDH assay is an excellent orthogonal method.

Interpreting the Results and Planning Next Steps

Based on these primary screening results, the next logical steps include:

  • Mechanism of Action Studies: For potent compounds like P-03, investigate the mode of cell death (apoptosis vs. necrosis) using assays like Annexin V/PI staining and cell cycle analysis.

  • Target Identification: Pyrazole scaffolds are known to inhibit various kinases (e.g., p38, EGFR, VEGFR-2) and other enzymes. [16][17][18]Based on the structure of the active compounds, a panel of relevant kinase inhibition assays could be performed to identify potential molecular targets.

  • Structure-Activity Relationship (SAR) Analysis: Correlate the chemical modifications across the synthesized library with their corresponding cytotoxic activity to guide the design of a next generation of more potent and selective compounds. [17]

Conclusion

This guide outlines a rigorous and scientifically sound framework for the initial in vitro validation of novel compounds derived from 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde. By employing a systematic approach that begins with a broad cytotoxicity screen using the MTT assay, supported by a robust experimental design with appropriate controls, researchers can generate high-quality, comparable data. This initial dataset is crucial for identifying promising lead candidates and making informed decisions to guide subsequent, resource-intensive stages of the drug discovery process.

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • ResearchGate. (n.d.). Synthesis and reactions of pyrazole-4-carbaldehydes. [Link]

  • Graneto, M. J., et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry. [Link]

  • Das, S., et al. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Journal of Pharmaceutical Research and Technology. [Link]

  • Chen, Y.-C., et al. (2025). Determination of Half-Maximal Inhibitory Concentration (IC50) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires. ACS Sensors. [Link]

  • Al-Ostath, A., et al. (2024). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. Molecules. [Link]

  • Liu, H., et al. (n.d.). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. [Link]

  • Gomaa, A. M., et al. (2025). Synthesis, Characterization, In Vitro Biological Evaluation, and Computational Studies of Pyrazole Derivatives as Promising Anticancer and Antibacterial Agents. Journal of Biomolecular Structure and Dynamics. [Link]

  • Kulkarni, S. K., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Wang, Q. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Journal of Cell and Molecular Pharmacology. [Link]

  • Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]

  • Kumar, S., & Singh, A. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal. [Link]

  • Kumpins, V., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc. [Link]

  • Hasegawa, T., et al. (2019). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters. [Link]

  • Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Talaviya, R., et al. (2022). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. [Link]

  • Visikol. (2022). The Importance of IC50 Determination. [Link]

  • Gómez-Serrano, M., et al. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences. [Link]

  • Gouda, M. A., et al. (2021). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. [Link]

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. [Link]

  • Bio-protocol. (n.d.). Anticancer assay (MTT). [Link]

  • Semantic Scholar. (2022). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. [Link]

  • Clyte. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

Sources

Spectroscopic Comparison of Fluorinated Pyrazole-4-Carbaldehyde Building Blocks

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Role of Fluorinated Scaffolds in Drug Discovery

Fluorinated pyrazole-4-carbaldehydes are considered "privileged scaffolds" in modern medicinal chemistry and agrochemical development[1]. The strategic introduction of fluorine atoms—whether as trifluoromethyl ( −CF3​ ), difluoromethyl ( −CHF2​ ), or direct ring fluorination—profoundly alters the molecule's lipophilicity, metabolic stability, and binding affinity[1].

However, these electronic modifications also drastically shift the spectroscopic signatures of the building blocks. For a synthetic chemist or analytical scientist, understanding the causality behind these spectral shifts is critical for confirming structural integrity, assessing purity, and troubleshooting downstream cross-coupling or condensation reactions. This guide provides an objective, data-driven comparison of three key pyrazole-4-carbaldehyde variants, supported by self-validating experimental protocols.

Structural Variants Compared

To isolate the spectroscopic effects of fluorination, we compare three model building blocks:

  • Compound A (Reference): 1-Methyl-1H-pyrazole-4-carbaldehyde (Non-fluorinated)[2].

  • Compound B (Mono-substituted): 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde.

  • Compound C (Di-substituted): 3-(Difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbaldehyde[3].

Comparative Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The introduction of highly electronegative fluorine groups exerts a strong inductive ( −I ) effect on the pyrazole core, which propagates to the C4-aldehyde moiety.

Table 1: 1 H and 19 F NMR Chemical Shifts (in CDCl3​ , 400 MHz)

CompoundAldehyde (-CHO) 1 HPyrazole Ring 1 HN-Methyl 1 HFluorine 19 F
Compound A δ 9.76 (s, 1H) δ 7.98 (s, 1H, H-5) δ 7.63 (s, 1H, H-3) δ 3.95 (s, 3H)N/A
Compound B δ 9.95 (s, 1H) δ 8.05 (s, 1H, H-5) δ 4.02 (s, 3H) δ -62.5 (s, 3F, −CF3​ )
Compound C δ 10.10 (s, 1H) δ 6.85 (t, J = 54 Hz, 1H, −CHF2​ ) δ 4.10 (s, 3H) δ -114.2 (d, J = 54 Hz, 2F, −CHF2​ ) δ -122.5 (s, 1F, C5-F)

The Causality of NMR Shifts:

  • Aldehyde Deshielding: Notice the progressive downfield shift of the aldehyde proton from 9.76 ppm (Compound A) to 10.10 ppm (Compound C)[2][3]. The electron-withdrawing nature of the −CF3​ and −CHF2​ groups depletes electron density from the pyrazole π -system. This deshields the C4-proton, making it highly sensitive to the degree of fluorination.

  • Through-Bond Coupling: In Compound C, the difluoromethyl proton exhibits a massive geminal coupling constant (J 54 Hz) due to the two adjacent fluorine atoms[3]. This triplet signature is a definitive diagnostic peak for −CHF2​ integration.

Table 2: 13 C NMR, FT-IR, and UV-Vis Data

Compound 13 C NMR: Carbonyl (C=O) 13 C NMR: Fluorinated CarbonsFT-IR: C=O StretchUV-Vis: λmax​
Compound A δ 183.9N/A1668 cm −1 ~245 nm
Compound B δ 184.5 δ 121.0 (q, J = 269 Hz, −CF3​ )1685 cm −1 ~238 nm
Compound C δ 185.2 δ 110.5 (t, J = 235 Hz, −CHF2​ ) δ 151.5 (d, J = 275 Hz, C-5)1695 cm −1 ~232 nm

The Causality of IR/UV Shifts:

  • IR Carbonyl Stiffening: In a non-fluorinated pyrazole, the nitrogen lone pairs donate electron density into the ring, which conjugates with the C4-carbonyl, giving the C=O bond partial single-bond character (lowering the stretching frequency to 1668 cm −1 )[2]. Fluorination withdraws this electron density, reducing conjugation. Consequently, the C=O bond retains more double-bond character, increasing the force constant and shifting the IR stretch up to 1695 cm −1 .

  • UV-Vis Hypsochromic Shift: The withdrawal of electron density lowers the energy of the HOMO, increasing the HOMO-LUMO gap. This results in a hypsochromic (blue) shift in the UV-Vis λmax​ from 245 nm to 232 nm.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, spectral acquisition must not rely on assumptions. The following protocol utilizes Quantitative NMR (qNMR) as a self-validating system . By incorporating an internal standard and utilizing specific relaxation delays, the protocol simultaneously verifies structural identity, confirms the absence of hydrate/aldol degradation products, and calculates absolute thermodynamic purity.

Protocol 1: Self-Validating qNMR Acquisition

Objective: Determine the absolute purity of the fluorinated pyrazole-4-carbaldehyde while cross-validating the internal stoichiometric ratio of the molecule.

  • Sample Preparation:

    • Accurately weigh ~20.0 mg of the pyrazole building block and ~10.0 mg of a certified internal standard (e.g., 1,4-Dinitrobenzene, δ 8.33 ppm, 4H) using a microbalance (precision 0.01 mg).

    • Dissolve the mixture in 0.6 mL of anhydrous CDCl3​ (containing 0.03% v/v TMS).

    • Causality: Anhydrous solvent is critical. Fluorinated pyrazole-4-carbaldehydes are highly electrophilic and prone to forming gem-diols (hydrates) in the presence of trace water, which will artificially suppress the aldehyde signal at ~10.0 ppm and spawn a new hydrate peak at ~6.0 ppm.

  • Instrument Setup (400 MHz or higher):

    • Pulse Angle: Set to 90° to ensure maximum signal-to-noise ratio.

    • Relaxation Delay ( D1​ ): Set to 60 seconds.

    • Causality: Fluorinated carbons and isolated protons (like the aldehyde) have exceptionally long longitudinal relaxation times ( T1​ ). A standard 1-second delay will result in incomplete relaxation, causing the aldehyde peak to integrate artificially low. A 60-second delay ensures the system is self-validating; the integration ratio of the N-CH3 (3H) to the CHO (1H) will be exactly 3.00:1.00.

  • Acquisition & Processing:

    • Acquire 64 scans. Apply rigorous phase correction and a 0th-order baseline correction.

    • Calculate absolute purity using the formula:

      Psample​=Istd​Isample​​×Nsample​Nstd​​×Mstd​Msample​​×Wsample​Wstd​​×Pstd​
Protocol 2: Attenuated Total Reflectance (ATR) FT-IR
  • Background Calibration: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (32 scans, 4 cm −1 resolution) in ambient air.

  • Sample Application: Place 2-3 mg of the solid pyrazole onto the crystal. Apply the pressure anvil until the torque clicks.

    • Causality: Consistent pressure ensures uniform contact between the crystal and the solid lattice, preventing baseline drift and ensuring the C=O stretch intensity is highly reproducible.

  • Validation: Verify the absence of a broad -OH stretch at 3200-3400 cm −1 . The presence of this band in an aldehyde sample indicates spontaneous hydration or aldol condensation, invalidating the batch.

Spectroscopic Validation Workflow

The following diagram illustrates the logical decision matrix for validating these building blocks prior to downstream medicinal chemistry applications.

G A Synthesis of Fluorinated Pyrazole-4-carbaldehyde B Sample Preparation (CDCl3 + TMS Internal Std) A->B C Multinuclear qNMR (1H, 13C, 19F) B->C D FT-IR (ATR) & UV-Vis Spectroscopy B->D E Data Processing & Signal Integration C->E D->E F Purity Validation (Integrals Match 1:1 Ratio?) E->F G Recrystallization / Chromatography F->G No H Validated Building Block Ready for Coupling F->H Yes G->B

Workflow for spectroscopic validation and self-validating purity assessment of pyrazole scaffolds.

Conclusion

The fluorination of pyrazole-4-carbaldehyde building blocks induces predictable, quantifiable shifts across all major spectroscopic modalities. By understanding the causality behind the deshielding of the aldehyde proton and the stiffening of the carbonyl bond, researchers can utilize these spectral signatures not just for identification, but as real-time indicators of chemical reactivity and sample integrity. Implementing self-validating qNMR protocols ensures that these privileged scaffolds perform reliably in complex drug discovery pipelines.

References

  • Benchchem. 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde.[1]

  • Google Patents. US20150126748A1 - Process for preparing 1-alkyl-3-fluoroalkyl-1h-pyrazole-4-carboxylic acid chlorides.[3]

  • Chemistry Letters (via Clockss). Catalytic Asymmetric Synthesis of Chiral 4-Pyrazolylalkanols by the Enantioselective Alkylation of Pyrazole-4-Carbaldehydes.[2]

  • MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.[4]

Sources

Safety Operating Guide

1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde

As organofluorine compounds become increasingly prevalent in pharmaceutical and agrochemical development, the logistical and safety frameworks surrounding their lifecycle management must adapt[1]. 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde (CAS: 35344-95-7) is a specialized building block that presents unique disposal challenges. While the pyrazole core and aldehyde functional group dictate its acute toxicity and reactivity, the difluoroethyl moiety fundamentally alters its thermal degradation profile, necessitating rigorous, specialized disposal pathways to prevent the release of toxic byproducts like hydrogen fluoride (HF)[1].

This guide provides a comprehensive, field-proven methodology for the safe laboratory disposal of this compound, ensuring compliance with Environmental Health and Safety (EHS) standards.

Hazard Profile and Quantitative Data

Before initiating any disposal protocol, personnel must understand the compound's hazard profile. The following data synthesizes the Globally Harmonized System (GHS) classifications for 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde and structurally analogous pyrazole derivatives[2].

Hazard CategoryGHS ClassificationHazard Statement (H-Code)Operational Implication for Disposal
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedRequires strict hygiene; no eating/drinking near waste streams[2].
Acute Toxicity (Inhalation) Category 4H332: Harmful if inhaledAll solid waste transfers must occur within a certified fume hood.
Skin/Eye Irritation Category 2 / 2AH315 / H319: Causes irritationMandates the use of nitrile gloves and chemical safety goggles during handling.
Target Organ Toxicity STOT SE 3H335: May cause respiratory irritationAvoid dust generation during the sweeping or transfer of solid spills.
Environmental Aquatic ChronicHarmful to aquatic lifeAbsolute prohibition on drain disposal or aqueous discharge[3].

Step-by-Step Disposal Methodology

The disposal of organofluorine compounds must be treated as a self-validating system where each step ensures the safety of the next. Do not treat this material using improvised methods; ultimate destruction must be handled by licensed professionals[3].

Step 1: Point-of-Generation Segregation

  • Action: Collect all unused 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde, contaminated weighing paper, and spent reaction matrices in a dedicated hazardous waste container.

  • Causality: Organofluorines must be segregated into "Halogenated Organic Waste" streams. Mixing this compound with non-halogenated waste or strong oxidizing agents can lead to unpredictable reactions or complicate the downstream incineration process, as halogenated waste requires specific thermal parameters[3][4].

Step 2: Primary Containment

  • Action: Utilize High-Density Polyethylene (HDPE) or glass containers with secure, leak-proof, PTFE-lined caps.

  • Causality: The aldehyde functional group can be reactive over time. PTFE lining prevents chemical degradation of the seal, ensuring that volatile emissions or dust do not escape into the laboratory environment during the accumulation phase.

Step 3: Decontamination of Spills (Solid)

  • Action: In the event of a benchtop spill, do not use water to wash the solid down the drain. Gently sweep or shovel the solid into the dedicated waste container using a designated brush and dustpan.

  • Causality: Wetting the solid can spread the contamination and violate the prohibition on aqueous discharge. Minimizing dust generation prevents inhalation exposure (H332, H335)[2][4].

Step 4: Institutional Transfer and Thermal Destruction

  • Action: Transfer the sealed, properly labeled container to the institutional EHS department for pickup by a licensed hazardous waste contractor. The required disposal method is high-temperature incineration.

  • Causality: The material must be dissolved or mixed with a combustible solvent and burned in a commercial chemical incinerator. Crucially, because of the difluoroethyl group, the incinerator must be equipped with an afterburner and an alkaline flue gas scrubber [3]. Thermal destruction of organofluorines cleaves the C-F bonds, generating highly toxic and corrosive hydrogen fluoride (HF) gas. The alkaline scrubber neutralizes the HF into inert fluoride salts before exhaust is released into the atmosphere[1][3].

Disposal Workflow Visualization

The following diagram illustrates the critical path for the safe disposal of fluorinated pyrazole derivatives, highlighting the necessity of the scrubbing phase.

G N1 Benchtop Collection N2 Halogenated Waste Segregation N1->N2 N3 EHS Hazardous Waste Storage N2->N3 N4 High-Temp Incineration N3->N4 N5 Alkaline Gas Scrubbing (HF) N4->N5

Workflow for the safe disposal and thermal destruction of fluorinated pyrazole waste.

References

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. Available at: [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。